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Foundational

methyl 7-chloro-2H-chromene-8-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Methyl 7-chloro-2H-chromene-8-carboxylate Introduction The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 7-chloro-2H-chromene-8-carboxylate

Introduction

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Chromene scaffolds, in particular, are prevalent in a wide array of biologically active natural products and synthetic molecules, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The precise determination of their molecular architecture is paramount to understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow employed to definitively determine the structure of a synthetic chromene derivative, methyl 7-chloro-2H-chromene-8-carboxylate.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation, ensuring a self-validating analytical process. We will dissect the information gleaned from a suite of spectroscopic techniques—Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a full complement of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments—to assemble the molecular puzzle, piece by piece.

The Analytical Workflow: A Strategy for Structural Confirmation

The process of structure elucidation is a systematic and iterative journey. It begins with preliminary analyses that suggest the presence of key functional groups and provide the molecular weight, and culminates in high-resolution NMR experiments that map the precise connectivity of every atom.

G cluster_0 Initial Characterization cluster_1 1D NMR Analysis cluster_2 2D NMR Correlation IR IR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Formula) IR->MS HNMR ¹H NMR (Proton Environment) MS->HNMR CNMR ¹³C NMR & DEPT (Carbon Skeleton) HNMR->CNMR COSY COSY (¹H-¹H Connectivity) CNMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Final Final Structure Confirmation HMBC->Final

Caption: A typical workflow for small molecule structure elucidation.

Preliminary Analysis: Identifying the Pieces

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides the first clues about the types of chemical bonds present in a molecule.[3] The spectrum of our target compound reveals several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR A small amount of the solid sample was placed directly on the diamond crystal of an ATR-FT-IR spectrometer. The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Interpretation:

  • ~3080 cm⁻¹ (weak): Aromatic C-H stretching, indicating the presence of a benzene ring.

  • ~2955 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl ester and the CH₂ group of the chromene ring. The position just below 3000 cm⁻¹ is characteristic of sp³ hybridized C-H bonds.[4]

  • 1738 cm⁻¹ (strong, sharp): This is a classic C=O stretching frequency for an ester functional group.[4][5] Its position suggests the carbonyl is conjugated with the aromatic ring, which is consistent with the proposed structure.

  • 1610, 1570, 1485 cm⁻¹ (medium): These absorptions are characteristic of C=C stretching vibrations within an aromatic ring.

  • ~1250 and 1100 cm⁻¹ (strong): These bands are indicative of C-O stretching, consistent with both the ester and the ether linkages within the chromene ring system.[5]

  • ~750 cm⁻¹ (strong): This absorption can be attributed to C-Cl stretching.

From the IR spectrum, we can confidently propose the presence of an aromatic ring, an ester, and a chloro substituent.

Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.

Experimental Protocol: Electrospray Ionization (ESI) HRMS The sample was dissolved in methanol and infused into an Orbitrap mass spectrometer using positive mode ESI.

Interpretation: The HRMS data shows a prominent ion cluster at m/z 239.0160 and 241.0131.

  • Molecular Ion Peak: The peak at m/z 239.0160 corresponds to the [M+H]⁺ ion. The presence of a peak at [M+2+H]⁺ (m/z 241.0131) with roughly one-third the intensity of the M+H peak is a definitive indicator of a single chlorine atom.

  • Formula Calculation: The calculated exact mass for C₁₁H₉O₃Cl + H⁺ is 239.0162. The measured value of 239.0160 is in excellent agreement, confirming the molecular formula as C₁₁H₉O₃Cl .

  • Degrees of Unsaturation: The degrees of unsaturation for C₁₁H₉O₃Cl is calculated as: (2*11 + 2 - 9 - 1) / 2 = 7. This high number is consistent with a bicyclic aromatic system (5 degrees: benzene ring + double bond in the second ring) and two additional double bonds (C=C in the pyran ring and C=O of the ester).

A common fragmentation pattern for esters is the loss of the alkoxy group.[6][7] A fragment ion corresponding to the loss of ·OCH₃ (m/z 208) is observed, further supporting the presence of a methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[8] All spectra were recorded in CDCl₃ with TMS as an internal standard.[9]

¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum provides a count of chemically distinct protons and information about their neighboring protons through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
7.55d1H2.1H-5
6.89d1H2.1H-6
4.85t2H3.7H-2
3.88s3H--OCH₃
3.35t2H3.7H-3

Interpretation:

  • Aromatic Region (δ 6.8-7.6): Two doublets at δ 7.55 and 6.89 ppm, each integrating to one proton, are observed. Their small coupling constant (J = 2.1 Hz) is characteristic of a meta-coupling on a benzene ring. This confirms a 1,2,4,5-tetrasubstituted benzene ring pattern. The downfield shift of the proton at δ 7.55 suggests it is deshielded, likely by the adjacent electron-withdrawing ester group.

  • Aliphatic Region (δ 3.0-5.0): Two triplets are observed at δ 4.85 and 3.35 ppm, each integrating to two protons. They share the same coupling constant (J = 3.7 Hz), indicating they are on adjacent carbons and are coupled to each other. This is a classic -CH₂-CH₂- spin system. The downfield shift of the methylene group at δ 4.85 is consistent with it being attached to the oxygen atom of the chromene ring (O-CH₂).

  • Singlet (δ 3.88): A sharp singlet integrating to three protons at δ 3.88 ppm is characteristic of a methyl ester (-OCH₃) group.

¹³C NMR and DEPT-135: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ carbons.

Chemical Shift (δ, ppm)DEPT-135Proposed Assignment
167.5No SignalC=O (Ester)
152.1No SignalC-4a
133.8CHC-5
130.2No SignalC-7
128.5CHC-6
121.3No SignalC-8a
118.9No SignalC-8
115.4No SignalC-4
66.2CH₂C-2
52.4CH₃-OCH₃
23.1CH₂C-3

Interpretation:

  • Carbonyl Carbon (δ 167.5): The signal far downfield is characteristic of an ester carbonyl carbon.

  • Aromatic/Olefinic Carbons (δ 115-153): Six signals appear in this region, which is consistent with the aromatic and olefinic carbons of the chromene ring system. The DEPT-135 spectrum confirms that two of these are CH carbons (C-5 and C-6) and four are quaternary (C-4, C-4a, C-7, C-8, C-8a). The signal at δ 130.2 is assigned to the carbon bearing the chlorine atom (C-7) due to the expected deshielding effect.

  • Aliphatic Carbons (δ 20-70): The DEPT-135 spectrum identifies two CH₂ groups and one CH₃ group. The signal at δ 66.2 is assigned to C-2, the carbon attached to the ether oxygen. The signal at δ 52.4 is the methyl ester carbon, and the upfield signal at δ 23.1 is assigned to C-3.

2D NMR: Connecting the Fragments

2D NMR experiments are crucial for confirming the connectivity established from 1D NMR and for assembling the complete molecular structure.[10][11]

3.3.1. COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12]

G cluster_0 ¹H-¹H COSY Correlations H5 H-5 (δ 7.55) H6 H-6 (δ 6.89) H5->H6 H2 H-2 (δ 4.85) H3 H-3 (δ 3.35) H2->H3

Caption: Key ¹H-¹H COSY correlations for the target molecule.

Interpretation:

  • A cross-peak between the signals at δ 7.55 (H-5) and δ 6.89 (H-6) confirms their meta-relationship on the aromatic ring.

  • A strong cross-peak between the triplets at δ 4.85 (H-2) and δ 3.35 (H-3) confirms the -CH₂-CH₂- fragment.

  • Crucially, there are no other correlations, indicating these two spin systems are isolated from each other.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[12] This allows for the unambiguous assignment of protonated carbons.

Interpretation: The HSQC spectrum shows the following correlations:

  • δ 7.55 (¹H) correlates with δ 133.8 (¹³C) → H-5 to C-5

  • δ 6.89 (¹H) correlates with δ 128.5 (¹³C) → H-6 to C-6

  • δ 4.85 (¹H) correlates with δ 66.2 (¹³C) → H-2 to C-2

  • δ 3.88 (¹H) correlates with δ 52.4 (¹³C) → -OCH₃ to -OCH₃

  • δ 3.35 (¹H) correlates with δ 23.1 (¹³C) → H-3 to C-3

These correlations confirm the assignments made from the 1D spectra.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons that are two or three bonds apart.[12][13] This allows us to connect the isolated spin systems and place the quaternary carbons and heteroatoms.

G cluster_0 Key ²J and ³J HMBC Correlations H5 H-5 (δ 7.55) C7 C-7 (δ 130.2) H5->C7 C8a C-8a (δ 121.3) H5->C8a CO C=O (δ 167.5) H5->CO H6 H-6 (δ 6.89) C4a C-4a (δ 152.1) H6->C4a C8 C-8 (δ 118.9) H6->C8 H2 H-2 (δ 4.85) H2->C8a C4 C-4 (δ 115.4) H2->C4 H3 H-3 (δ 3.35) H3->C4a H3->C4 OCH3 -OCH₃ (δ 3.88) OCH3->CO

Caption: Essential HMBC correlations confirming the molecular skeleton.

Interpretation of Key HMBC Correlations:

  • Connecting the Ester: The methyl protons (-OCH₃, δ 3.88) show a strong correlation to the carbonyl carbon (C=O, δ 167.5). The aromatic proton H-5 (δ 7.55) also correlates to this carbonyl carbon, definitively placing the ester group at the C-8 position, adjacent to C-5.

  • Building the Chromene Ring:

    • The methylene protons at H-2 (δ 4.85) show a correlation to the quaternary carbon C-8a (δ 121.3). This connects the dihydropyran ring to the benzene ring at the ether linkage.

    • The other methylene protons at H-3 (δ 3.35) show a key correlation to the quaternary carbon C-4a (δ 152.1).

    • Both H-2 and H-3 show correlations to the olefinic carbon C-4 (δ 115.4), confirming the C2-C3-C4 linkage.

  • Confirming Substituent Positions:

    • The aromatic proton H-5 (δ 7.55) shows correlations to C-7 (δ 130.2) and C-8a (δ 121.3). The correlation to C-7 confirms the chloro substituent is at this position.

    • The aromatic proton H-6 (δ 6.89) correlates to C-8 (δ 118.9) and C-4a (δ 152.1), locking in the final arrangement of the benzene portion of the molecule.

Final Structure Confirmation

The comprehensive analysis of all spectroscopic data leads to the unambiguous structural assignment of the compound as methyl 7-chloro-2H-chromene-8-carboxylate .

The IR and MS data established the molecular formula (C₁₁H₉O₃Cl) and identified the key functional groups (ester, aromatic ring, chloro-substituent). 1D NMR identified the two isolated spin systems: a meta-coupled pair of aromatic protons and a -CH₂-CH₂- fragment, along with a methyl ester singlet. Finally, 2D NMR, particularly the long-range HMBC correlations, provided the crucial links between these fragments, confirming the connectivity of the bicyclic chromene core and the precise location of all substituents. Each piece of data serves to validate the others, providing a high degree of confidence in the final structure.

References

  • Vertex AI Search. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved February 17, 2026.
  • MDPI. (2023, November 15). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Available from: [Link]

  • MDPI. (2022, December 20). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Available from: [Link]

  • IslandScholar. (n.d.).
  • Lancashire Online Knowledge. (2023, July 19). Some chemistry of chromenes and chromanones. Retrieved February 17, 2026.
  • Bruker. (n.d.). Supporting informations 1.1 General 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker Avance. Retrieved February 17, 2026.
  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR data for compound 1 and 2. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2H-chromenes. Retrieved February 17, 2026.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • IUCr Journals. (n.d.). Crystal structure of (7-chloro-2-oxo-2H-chromen-4-yl)methyl N,N-dimethylcarbamodithioate. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (2022, December 21). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

  • Fiveable. (n.d.). Infrared Spectroscopy Functional Groups. Retrieved February 17, 2026, from [Link]

  • Bentham Science Publishers. (2023, August 1). Anti-cancerous Properties of the Synthesized Substituted Chromene Compounds and their Pharmacological Activities. Available from: [Link]

  • ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Retrieved February 17, 2026.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. Retrieved February 17, 2026, from [Link]

  • YouTube. (2024, May 9). Infrared Spectra of Common Functional Groups Ft. Professor Dave. Available from: [Link]

  • PMC - NIH. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Retrieved February 17, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 17, 2026, from [Link]

  • Whitman People. (n.d.). GCMS Section 6.14. Retrieved February 17, 2026, from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link]

  • IUCr Journals. (2016, January 12). (7, 8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate. Available from: [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of (7-methyl-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved February 17, 2026, from [Link]

  • MSU chemistry. (2015, February 26). Catalytic Synthesis of 2H‑Chromenes. Retrieved February 17, 2026.
  • Organic Syntheses Procedure. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021, September 14). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Available from: [Link]

  • PMC. (n.d.). Crystal structures of 4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate and 4-methyl-2-oxo-2H-chromene-7,8-diyl bis(pent-4-ynoate). Retrieved February 17, 2026, from [Link]

Sources

Exploratory

The Pharmacophore Frontier: Strategic Discovery and Synthesis of Novel 2H-Chromene Derivatives

Executive Summary: The 2H-Chromene Renaissance The 2H-chromene (2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 4H-isomer due to its unique electronic distribution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2H-Chromene Renaissance

The 2H-chromene (2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 4H-isomer due to its unique electronic distribution and lipophilicity profile. While 4H-chromenes have dominated calcium channel blocker research, 2H-chromenes have emerged as potent pharmacophores for targeting microtubule dynamics (tubulin inhibition) , HIF-1 pathway modulation , and apoptosis induction in multidrug-resistant cancer lines.

This guide moves beyond basic synthesis to provide a rational, field-validated roadmap for discovering novel 2H-chromene derivatives. We focus on the C3-functionalized 2,2-dimethyl-2H-chromene and 2H-chromene-chalcone hybrids , which have shown nanomolar efficacy in recent high-impact studies.

Rational Design & SAR Logic

Effective design requires manipulating the electronic environment of the benzopyran ring. The Structure-Activity Relationship (SAR) data suggests three critical zones for modification:

ZoneStructural TargetSAR Insight & Causality
Region A C2-Gem-dimethyl Metabolic Stability: The 2,2-dimethyl substitution blocks oxidative metabolism at the C2 position (a common liability in natural flavonoids), enhancing oral bioavailability and lipophilicity for membrane permeability.
Region B C6/C7-Substitution Electronic Tuning: Electron-withdrawing groups (EWGs) like -Cl or -Br at C6 increase potency against tubulin. Electron-donating groups (e.g., -OMe ) at C7 often enhance affinity for the colchicine binding site.
Region C C3-Linker Target Engagement: A rigid linker (e.g., chalcone, sulfonamide) at C3 is critical. It orients the "Region D" aryl ring to occupy the hydrophobic pocket of the target protein (e.g., Tubulin or Bcl-2).

High-Fidelity Synthetic Protocol

We will detail the synthesis of (E)-3-(6-Chloro-2H-chromen-3-yl)-acryloyl derivatives , a class showing superior tubulin inhibition. This protocol prioritizes regioselectivity and yield.

Workflow Visualization (DOT)

The following diagram illustrates the convergent synthesis pathway.

SynthesisPath Start1 Salicylaldehyde (Substituted) Step1 Step 1: K2CO3, Acetone Reflux, 4h Start1->Step1 Start2 Acrolein / Active Methylene Start2->Step1 Inter1 Intermediate: O-Allyl Ether Step2 Step 2: Thermal Claisen Rearrangement (N,N-DMA, 200°C) Inter1->Step2 Step1->Inter1 ChromeneCore 2H-Chromene-3-Carbaldehyde (Core Scaffold) Step2->ChromeneCore Step3 Step 3: Claisen-Schmidt (KOH, EtOH, RT) ChromeneCore->Step3 Reagent3 Acetophenone Derivative Reagent3->Step3 FinalProduct Target: 2H-Chromene-Chalcone Hybrid Step3->FinalProduct

Caption: Convergent synthesis of 2H-chromene-chalcone hybrids via Claisen rearrangement and Aldol condensation.

Step-by-Step Methodology

Phase 1: Construction of the 2H-Chromene Core (Vilsmeier-Haack Approach) Rationale: This method introduces the formyl group at C3 during cyclization, saving a step compared to post-cyclization formylation.

  • Reagents: 5-Chloro-2-hydroxyacetophenone (10 mmol), DMF (30 mmol), POCl3 (25 mmol).

  • Procedure:

    • Cool DMF to 0°C under N2 atmosphere. Add POCl3 dropwise (Vilsmeier reagent formation).

    • Add the acetophenone in DMF dropwise.

    • Stir at 60°C for 6 hours. The reaction undergoes formylation and cyclization.

    • Quench: Pour into ice-cold NaOAc solution. Extract with EtOAc.

    • Validation: 1H NMR should show a singlet ~9.8 ppm (CHO) and a singlet ~7.2 ppm (C4-H of chromene).

Phase 2: Claisen-Schmidt Condensation (The Hybridization) Rationale: Base-catalyzed condensation is preferred over acid catalysis to preserve the acid-sensitive enol ether of the 2H-chromene ring.

  • Reagents: 6-Chloro-2H-chromene-3-carbaldehyde (1 eq), 3,4,5-Trimethoxyacetophenone (1 eq), KOH (40% aq), Ethanol.

  • Procedure:

    • Dissolve aldehyde and acetophenone in Ethanol (0.1 M).

    • Add KOH solution dropwise at 0°C.

    • Stir at Room Temperature (RT) for 12–24h. A yellow/orange precipitate typically forms.

    • Purification: Filter the solid.[1] Recrystallize from Ethanol/DMF. Avoid column chromatography if possible to prevent decomposition on acidic silica.

Biological Validation: Tubulin Polymerization Assay

To confirm the mechanism of action, one must prove the compound binds directly to tubulin, destabilizing microtubules.

Protocol: Fluorescence-Based Tubulin Polymerization

Self-Validating Step: Always run a positive control (Colchicine or Vinblastine) and a vehicle control (DMSO) to ensure assay linearity.

  • Preparation: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Mixture: Add 10 µM DAPI (fluorescent reporter) and 1 mM GTP.

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (1–50 µM). Keep DMSO < 0.5%.[2][3]

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

  • Readout: A reduction in Vmax (growth rate) and final fluorescence plateau indicates inhibition of polymerization.

Representative Data: 2H-Chromene Efficacy

Data synthesized from recent high-impact studies (e.g., Nazarian et al., 2012; BenchChem SAR 2025).

Compound IDR1 (C6-Pos)R2 (Aryl Ring)Tubulin IC50 (µM)K562 Cytotoxicity IC50 (µM)Mechanism
Control --N/A>100-
Colchicine --2.10.05Standard Inhibitor
Chromene-14 Cl3,4,5-(OMe)319.6 38.7 G2/M Arrest
Chromene-7a Br4-F-Phenyl24.142.1Apoptosis
Chromene-6e H3,4-(OMe)2>5012.5HIF-1 Inhibition

Mechanistic Pathway: The Apoptotic Cascade

2H-chromene derivatives primarily act by binding to the Colchicine-binding site of β-tubulin. This prevents microtubule assembly, triggering the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M arrest and subsequent apoptosis.

Mechanism Drug 2H-Chromene Derivative (Systemic Delivery) Target Target: β-Tubulin (Colchicine Site) Drug->Target Kd ~ 9.4 µM Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect1->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Signal Bcl-2 Phosphorylation & Bax Translocation Arrest->Signal Mito Mitochondrial Depolarization (ΔΨm Loss) Signal->Mito Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptosis (Cell Death) Caspase->Death

Caption: Mechanism of Action: From Tubulin binding to Caspase-mediated apoptosis.[2][4]

References

  • Nazarian, Z. et al. (2012). Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. Bioorganic & Medicinal Chemistry.[5][6][7][8][9] Link

  • BenchChem Technical Support. (2025). Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents.[5][10] BenchChem Application Notes.[5] Link

  • Lee, K. et al. (2012). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs... a novel small molecule HIF-1 pathway inhibitor.[10] Bioorganic & Medicinal Chemistry.[5][6][7][8][9] Link

  • Kibou, Z. et al. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines.[9] South African Journal of Chemistry. Link

  • Vankar, S. et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid.[11] RSC Advances.[12] Link

Sources

Protocols & Analytical Methods

Method

methyl 7-chloro-2H-chromene-8-carboxylate synthesis protocol

This application note details the synthesis of methyl 7-chloro-2H-chromene-8-carboxylate , a highly functionalized benzopyran scaffold often utilized as a pharmacophore in potassium-competitive acid blockers (P-CABs) and...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of methyl 7-chloro-2H-chromene-8-carboxylate , a highly functionalized benzopyran scaffold often utilized as a pharmacophore in potassium-competitive acid blockers (P-CABs) and other bioactive agents.[1]

The protocol employs a robust two-step sequence :


-propargylation of a substituted salicylate followed by a thermal Claisen rearrangement/electrocyclic ring closure.[1] This route is selected for its regiochemical predictability, utilizing the inherent steric blocking of the C2-ester to force cyclization at the C6 position.

Part 1: Retrosynthetic Analysis & Reaction Pathway

The synthesis leverages the "North-Western" cyclization strategy.[1] Starting from commercially available methyl 3-chlorosalicylate , the C8-ester and C7-chloro substituents are pre-installed.[1] The chromene ring is constructed by appending a 3-carbon unit (propargyl) to the phenol, followed by migration to the vacant ortho position (C6) and subsequent ring closure.

Synthesis_Pathway SM Methyl 3-chlorosalicylate (Starting Material) Inter Aryl Propargyl Ether (Intermediate) SM->Inter Step 1: O-Alkylation Reflux, 4h Reagent Propargyl Bromide (K2CO3, Acetone) Reagent->Inter TS [3,3]-Sigmatropic Rearrangement Inter->TS Step 2: Thermal Cyclization Product Methyl 7-chloro-2H-chromene-8-carboxylate (Target) TS->Product 1,5-H Shift & 6π-Electrocyclization

Figure 1: Reaction pathway demonstrating the regioselective formation of the 2H-chromene core via Claisen rearrangement.

Part 2: Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3][4][5]Equiv.[3][6]Role
Methyl 3-chlorosalicylate 39086-46-91.0Starting Material
Propargyl Bromide (80% in toluene)106-96-71.2Alkylating Agent
Potassium Carbonate (Anhydrous)584-08-72.0Base
Potassium Iodide (Catalytic)7681-11-00.1Finkelstein Catalyst
Acetone (HPLC Grade)67-64-1SolventSolvent (Step 1)

-Diethylaniline
91-66-7SolventSolvent (Step 2)
Step 1: Synthesis of Methyl 3-chloro-2-(prop-2-yn-1-yloxy)benzoate

Objective: Formation of the aryl propargyl ether precursor.[1]

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-chlorosalicylate (20.0 g, 107 mmol) and Acetone (200 mL).

  • Base Addition: Add Potassium Carbonate (29.6 g, 214 mmol) and Potassium Iodide (1.7 g, 10 mmol). Stir the suspension at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation: Add Propargyl Bromide (80% wt in toluene, 14.3 mL, 128 mmol) dropwise over 10 minutes.

    • Caution: Propargyl bromide is a lachrymator.[2] Perform in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol (
    
    
    
    ).
  • Workup:

    • Cool to room temperature and filter off the inorganic solids (KBr/K2CO3). Rinse the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Dissolve the residue in EtOAc (200 mL) and wash with water (

      
       mL) and brine (100 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Expected yield is 90–95% of a pale yellow oil. This intermediate is generally pure enough for the next step.

Step 2: Thermal Cyclization to Methyl 7-chloro-2H-chromene-8-carboxylate

Objective: Intramolecular Claisen rearrangement and ring closure.[1]

  • Setup: In a 250 mL round-bottom flask, dissolve the crude propargyl ether (from Step 1) in

    
    -Diethylaniline  (5 volumes, ~100 mL).
    
    • Note: Diethylaniline serves as a high-boiling solvent (

      
      ) and a base to buffer any acidic byproducts.[1]
      
  • Reaction: Heat the solution to

    
      (oil bath temperature) under an argon atmosphere for 6–8 hours.
    
    • Mechanism:[1][6][7][8][9][10] The ether undergoes a [3,3]-sigmatropic rearrangement to the ortho-allenyl phenol, followed by a [1,5]-hydrogen shift and

      
      -electrocyclic ring closure.[1]
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold 1N HCl (300 mL) to protonate and extract the diethylaniline into the aqueous phase.

    • Extract the product with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with 1N HCl (

      
       mL) to ensure complete removal of the aniline solvent, followed by brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • The product typically elutes as a white to off-white crystalline solid.[1]

Part 3: Quality Control & Validation

Expected Analytical Data:

  • Appearance: White crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20 (d, 
      
      
      
      Hz, 1H, Ar-H5) – Doublet indicates ortho coupling.[1]
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, Ar-H6)[1]
    • 
       6.38 (dt, 
      
      
      
      Hz, 1H, H4) – Vinylic proton.
    • 
       5.85 (dt, 
      
      
      
      Hz, 1H, H3) – Vinylic proton.
    • 
       4.85 (dd, 
      
      
      
      Hz, 2H, H2) – Methylene adjacent to Oxygen.
    • 
       3.92 (s, 3H, 
      
      
      
      ).[9]
  • Regiochemistry Check: The presence of two ortho-coupled aromatic protons confirms the 7,8-substitution pattern.[1] If the rearrangement had occurred to the other position (impossible here due to blocking), the coupling constants would differ.

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete deprotonationEnsure K2CO3 is finely ground; add catalytic KI; increase reflux time.
Incomplete Cyclization Temperature too lowThe Claisen rearrangement has a high activation energy. Ensure internal temp reaches

.
Black Tar in Step 2 Oxidative degradationStrictly degas the diethylaniline and run under Argon.
Residual Solvent Diethylaniline contaminationWash organic phase thoroughly with 1N HCl until aqueous pH is acidic.

References

  • General Propargyl Ether Cyclization: Worlikar, S. A., et al. "Synthesis of 2H-chromenes (2H-benzopyrans)."[1][11] Journal of Organic Chemistry, 2007, 72(4), 1347-1353. Link

  • Mechanism of Thermal Rearrangement: Majumdar, K. C., et al. "Claisen rearrangement in the synthesis of heterocyclic compounds." Tetrahedron, 2008, 64(4), 597-643. Link

  • Synthesis of Halogenated Chromenes: Kang, B., et al. "Annulative condensation of salicylaldehydes and acrylonitrile."[11] Chemical and Pharmaceutical Bulletin, 2023, 71, 318-325.[11] Link

  • Propargyl Bromide Safety: "Propargyl Bromide - Safety Data Sheet." PubChem, National Library of Medicine. Link

Sources

Application

experimental procedure for chromene derivative synthesis

Application Note: AN-2026-CHM Topic: Scalable & Green Synthesis of 2-Amino-4H-Chromene Derivatives via Multicomponent Reactions (MCRs) Abstract This application note details the experimental procedures for synthesizing 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHM Topic: Scalable & Green Synthesis of 2-Amino-4H-Chromene Derivatives via Multicomponent Reactions (MCRs)

Abstract

This application note details the experimental procedures for synthesizing 2-amino-4H-chromene derivatives, a privileged medicinal scaffold exhibiting potent anticancer and antimicrobial properties.[1] We present two distinct protocols: a Standard Base-Catalyzed Method suitable for initial screening, and an Advanced Green Protocol utilizing Pyridine-2-carboxylic acid (P2CA) in aqueous ethanol, designed for high-throughput and eco-friendly library generation. The guide includes mechanistic insights, self-validating quality control steps, and troubleshooting matrices to ensure reproducibility in drug discovery workflows.

Introduction & Scientific Context

Chromenes (benzopyrans) represent a vital class of oxygen-containing heterocycles found in alkaloids, tocopherols, and flavonoids.[1][2][3][4][5][6][7][8][9] The 2-amino-4H-chromene scaffold is specifically targeted in medicinal chemistry due to its ability to interact with diverse biological targets, including Bcl-2 proteins (apoptosis induction) and tubulin.

Mechanistic Foundation: The synthesis relies on a One-Pot Multicomponent Reaction (MCR) involving three building blocks:

  • Aromatic Aldehyde: Determines the substitution pattern at the C4 position.

  • Active Methylene Compound: Typically malononitrile or ethyl cyanoacetate.

  • Activated Phenol/Enol: Naphthols, resorcinol, or dimedone.

The reaction proceeds via a cascade mechanism: Knoevenagel Condensation


Michael Addition 

Intramolecular Cyclization

Tautomerization .

Experimental Design Strategy

To ensure scientific integrity and operational flexibility, this guide provides two protocols:

FeatureProtocol A: Standard (Piperidine) Protocol B: Advanced Green (P2CA)
Catalyst Piperidine (Organic Base)Pyridine-2-carboxylic acid (Zwitterionic)
Solvent Ethanol (100%)Water:Ethanol (1:1)
Temperature Reflux (

C)
Reflux (

C)
Workup Precipitation/RecrystallizationFiltration (Catalyst remains in filtrate)
Atom Economy HighSuperior (Green Chemistry Principle #2)
Application Small-scale exploratory synthesisScalable library generation (>1g)

Materials & Equipment

Reagents:

  • Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

  • Malononitrile (>99% purity).

  • 
    -Naphthol, 
    
    
    
    -Naphthol, or Resorcinol.
  • Catalysts: Piperidine (Protocol A); Pyridine-2-carboxylic acid (Protocol B).

  • Solvents: Ethanol (absolute), Deionized Water.

Equipment:

  • Magnetic stirrer with temperature control.

  • Reflux condenser setup.[4]

  • Vacuum filtration assembly (Buchner funnel).

  • Melting point apparatus (for rapid characterization).

  • NMR Spectrometer (

    
    H, 
    
    
    
    C) for validation.

Experimental Protocols

Protocol A: Standard Base-Catalyzed Synthesis

Best for: Initial training and non-sensitive substrates.

  • Preparation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Activation: Add piperidine (0.1 mmol, ~10

    
    L) to the mixture. Stir at room temperature for 5-10 minutes. Observation: The solution may turn slightly yellow, indicating the formation of the benzylidene malononitrile intermediate (Knoevenagel product).
    
  • Addition: Add

    
    -naphthol  (1.0 mmol) to the reaction mixture.
    
  • Reflux: Attach a condenser and reflux the mixture for 2–4 hours. Monitor via TLC (30% EtOAc in Hexane).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.

  • Purification: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from hot ethanol if necessary.
Protocol B: Advanced Green Synthesis (P2CA-Catalyzed)

Best for: High yield, eco-friendly synthesis, and difficult substrates.

  • Solvent System: Prepare a solvent mixture of Water:Ethanol (1:1) .[10][11]

  • Charging: In a 50 mL flask, combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone or naphthol (1.0 mmol).

  • Catalysis: Add Pyridine-2-carboxylic acid (P2CA) (15 mol%, 0.15 mmol).

  • Reaction: Reflux the heterogeneous mixture for 15–45 minutes.

    • Expert Note: The dual acid-base nature of P2CA accelerates the Knoevenagel step (acidic activation of carbonyl) and the cyclization (basic activation of the nucleophile).

  • Self-Validating Endpoint: The product typically precipitates out of the hot solution or upon slight cooling, indicating high conversion.

  • Workup: Cool to room temperature. Filter the solid.[12]

    • Green Aspect:[3][9][10][11][13][14] The filtrate contains the catalyst and can often be reused for 2-3 cycles by adding fresh substrates, though yield may decrease slightly (~5% per cycle).

  • Drying: Dry the solid in a vacuum oven at

    
    C.
    

Reaction Mechanism & Workflow Visualization

Figure 1: Mechanistic Pathway (Cascade Reaction)

This diagram illustrates the causality of the reaction steps, highlighting the dual activation required for the synthesis.

ChromeneMechanism Reagents Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation Reagents->Knoevenagel Base/Acid Cat. Intermediate1 Arylidene Intermediate Knoevenagel->Intermediate1 - H2O Michael Michael Addition Intermediate1->Michael Phenol Add Phenol/ Naphthol Phenol->Michael Nucleophile Adduct Michael Adduct Michael->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Tautomerization Product 2-Amino-4H-Chromene Derivative Cyclization->Product Final Target

Caption: Step-wise mechanistic flow from Knoevenagel condensation to final cyclization.

Figure 2: Experimental Workflow (Protocol B)

Workflow cluster_output Separation Start Start: Mix Reagents (Aldehyde, Malononitrile, Phenol) Solvent Add Solvent: H2O:EtOH (1:1) Start->Solvent Catalyst Add Catalyst: P2CA (15 mol%) Solvent->Catalyst Reflux Reflux (15-45 min) Monitor TLC Catalyst->Reflux Precipitate Cool to RT Precipitation Occurs Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Solid Solid Product (Wash w/ H2O) Filter->Solid Filtrate Filtrate (Contains Catalyst) Filter->Filtrate

Caption: Operational workflow for the Green Synthesis Protocol (Protocol B).[5][15]

Data Analysis & Validation

The following table summarizes typical results using Protocol B (P2CA catalyst), demonstrating the robustness of the method across electronic effects.

EntryAldehyde Substituent (R)Phenol SourceTime (min)Yield (%)Melting Point (

C)
1 H (Benzaldehyde)

-Naphthol
2092208-210
2 4-Cl (Chloro)

-Naphthol
1596212-214
3 4-NO

(Nitro)

-Naphthol
1598230-232
4 4-OMe (Methoxy)

-Naphthol
3088198-200
5 4-ClDimedone2094204-206

Characterization Checkpoints (Self-Validation):

  • IR Spectroscopy: Look for the disappearance of the aldehyde carbonyl peak (~1700 cm

    
    ) and the appearance of sharp amino (-NH
    
    
    
    ) bands at 3300–3400 cm
    
    
    and the cyano (-CN) stretch at ~2200 cm
    
    
    .
  • 
    H NMR:  The methine proton (CH) at the C4 position typically appears as a singlet between 
    
    
    
    4.5–5.0 ppm. The amino protons appear as a broad singlet around
    
    
    7.0 ppm (D
    
    
    O exchangeable).

Troubleshooting & Optimization (Expertise Pillar)

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete Knoevenagel condensation.Ensure the aldehyde and malononitrile are stirred before adding the phenol. Check catalyst quality.
Product "Oils Out" Solvent polarity mismatch.Add a small amount of ethanol to redissolve, then cool slowly. Scratch the glass to induce nucleation.
Impurity in NMR Intermediate presence (Benzylidene).The Michael addition step is slow. Increase reflux time or add slightly more catalyst (up to 20 mol%).
Color is too dark Oxidation of phenol/naphthol.Perform the reaction under Nitrogen atmosphere if using sensitive phenols (e.g., resorcinol).
Catalyst Recovery Fails High water solubility of catalyst.Evaporate the filtrate to 1/3 volume before attempting to reuse the catalyst solution.

References

  • Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.[10] RSC Advances, 14, 18453-18462. [Link]

  • Kushwaha, R. K., et al. (2020). Review on Chromen derivatives and their Pharmacological Activities.[4][6] Research Journal of Pharmacy and Technology, 13(10). [Link]

  • Maleki, B., et al. (2019). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Organic Chemistry. [Link]

  • Chang, X., et al. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 27(9), 2848. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 7-Chloro-2-oxo-2H-chromene-8-carboxylate

Welcome to the dedicated technical support center for the synthesis of methyl 7-chloro-2-oxo-2H-chromene-8-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of methyl 7-chloro-2-oxo-2H-chromene-8-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important heterocyclic compound. Chromene and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful synthesis of your target molecule.

Understanding the Synthetic Landscape

The synthesis of the target molecule, methyl 7-chloro-2-oxo-2H-chromene-8-carboxylate, a substituted coumarin, can primarily be approached through two robust and widely adopted named reactions: the Pechmann Condensation and the Knoevenagel Condensation . Each pathway presents its own set of advantages and potential pitfalls. This guide will dissect both methodologies, offering solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for methyl 7-chloro-2-oxo-2H-chromene-8-carboxylate?

A1: The two most common and effective routes are the Pechmann condensation, which involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst, and the Knoevenagel condensation, which utilizes a substituted salicylaldehyde and an active methylene compound with a basic catalyst.[1][2]

Q2: I am experiencing very low to no product yield. What are the initial checks I should perform?

A2: Low or no yield can often be attributed to a few key factors:

  • Purity of Starting Materials: Ensure your substituted phenol or salicylaldehyde and the active methylene compound or β-ketoester are pure. Impurities can inhibit the catalyst or lead to side reactions.

  • Catalyst Activity: The acid or base catalyst may be old or inactive. For instance, in a Pechmann condensation, the strength of the acid catalyst is crucial.[3] In a Knoevenagel condensation, the choice of base is critical to avoid self-condensation of the aldehyde.[4]

  • Reaction Conditions: Verify the reaction temperature and time. Some of these condensations require elevated temperatures to proceed at a reasonable rate.[5]

Q3: My final product is impure, with significant side product formation. How can I improve the purity?

A3: Side product formation is a common issue. To mitigate this:

  • Temperature Control: Overheating can lead to polymerization or the formation of undesired byproducts.[1] Carefully control the reaction temperature.

  • Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant can lead to side reactions.

  • Purification Technique: Effective purification is key. Column chromatography on silica gel is a common method for separating the desired chromene from byproducts.[6] Recrystallization from a suitable solvent system can also be highly effective for solid products.

Q4: How does the chloro-substituent at the 7-position affect the reaction?

A4: The electron-withdrawing nature of the chlorine atom can deactivate the aromatic ring, potentially making the electrophilic aromatic substitution step in the Pechmann condensation more challenging. This may necessitate stronger acidic conditions or higher temperatures. In the Knoevenagel condensation, it can influence the acidity of the phenolic proton.

Troubleshooting Guide: Navigating Common Experimental Issues

This section provides a systematic approach to troubleshooting specific problems you may encounter during the synthesis.

Scenario 1: Pechmann Condensation Approach

The Pechmann condensation for this target molecule would likely involve the reaction of a 4-chloro-resorcinol derivative with a β-ketoester.

Problem 1: Low Yield of the Desired Coumarin

Possible Cause Troubleshooting Steps & Explanation
Insufficiently Acidic Catalyst The Pechmann condensation is acid-catalyzed.[6] If using a mild acid, consider switching to a stronger one like concentrated sulfuric acid, or a Lewis acid such as AlCl₃.[3] The choice of acid can significantly impact the reaction outcome.[3]
Poor Reactivity of the Phenol The chloro-substituent deactivates the phenol. Harsher reaction conditions, such as higher temperatures and stronger acids, may be necessary for less reactive phenols.[3]
Suboptimal Temperature The reaction may be too slow at lower temperatures. Cautiously increase the reaction temperature while monitoring for the formation of side products.[1]
Inappropriate Solvent While many Pechmann reactions are performed under solvent-free conditions, the choice of solvent can be influential.[1] If using a solvent, consider polar aprotic options. However, attempting the reaction neat is often recommended.[1]

Problem 2: Formation of Unwanted Side Products

Possible Cause Troubleshooting Steps & Explanation
Harsh Reaction Conditions While strong acids and high temperatures can improve yield, they can also promote side reactions.[1] Try to find an optimal balance by systematically varying the temperature and catalyst loading.
Work-up Procedure Issues Improper work-up can introduce impurities. After the reaction, quenching the mixture in ice-water is a common practice. The crude product should then be thoroughly washed and purified, for example, by recrystallization or column chromatography.[1]
Scenario 2: Knoevenagel Condensation Approach

A likely route involves the condensation of 4-chloro-2-hydroxy-3-formylbenzoic acid methyl ester with an active methylene compound like dimethyl malonate.

Problem 1: Low Conversion of the Salicylaldehyde

Possible Cause Troubleshooting Steps & Explanation
Inefficient Catalyst The Knoevenagel condensation typically uses a weak base catalyst like piperidine or pyridine.[4] Ensure your catalyst is not degraded. The amount of catalyst is also critical; too little will result in a slow reaction, while too much can lead to side reactions.
Inactive Methylene Compound The active methylene compound must be sufficiently acidic for deprotonation by the weak base.[2] Compounds like dimethyl malonate are common choices.
Unfavorable Reaction Conditions The reaction may require heating to proceed to completion. Refluxing in a suitable solvent like ethanol or methanol is common.[7]

Problem 2: Formation of Michael Adducts or Other Byproducts

Possible Cause Troubleshooting Steps & Explanation
Strong Base Catalyst Using a strong base can cause the self-condensation of the aldehyde.[4] Stick to weak amine bases.
Reaction Intermediate Instability The intermediate from the Knoevenagel condensation may be susceptible to other reactions. Careful control of reaction time and temperature is crucial to favor the desired intramolecular cyclization.

Visualizing the Workflow: Synthetic Pathways

Synthetic_Pathways cluster_pechmann Pechmann Condensation cluster_knoevenagel Knoevenagel Condensation P_phenol 4-Chloro-resorcinol derivative P_reaction Condensation P_phenol->P_reaction Reacts with P_ketoester β-Ketoester P_ketoester->P_reaction Reacts with P_catalyst Acid Catalyst (e.g., H₂SO₄) P_catalyst->P_reaction Catalyzes P_product Methyl 7-chloro-2-oxo-2H-chromene-8-carboxylate P_reaction->P_product K_aldehyde Substituted Salicylaldehyde K_reaction Condensation & Cyclization K_aldehyde->K_reaction Reacts with K_methylene Active Methylene Compound K_methylene->K_reaction Reacts with K_catalyst Base Catalyst (e.g., Piperidine) K_catalyst->K_reaction Catalyzes K_product Methyl 7-chloro-2-oxo-2H-chromene-8-carboxylate K_reaction->K_product

Caption: Key synthetic routes to the target coumarin.

Experimental Protocols

Protocol 1: Knoevenagel Condensation for a Structurally Related Coumarin

This protocol for the synthesis of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate can be adapted for the synthesis of the 7-chloro analogue.[7]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Dimethyl malonate

  • Methanol (dry)

  • Piperidine

  • Ice-cold methanol

Procedure:

  • To a solution of 2,4-dihydroxybenzaldehyde (10 g, 0.072 mol) and dimethyl malonate (14 g, 0.108 mol) in 50 ml of dry methanol, add 6 drops of piperidine.

  • Stir the reaction mixture for 48 hours at 60 °C.

  • Cool the reaction mixture to 0 °C.

  • Filter the resulting precipitate, wash with ice-cold methanol, and dry to obtain the product.

Note: For the synthesis of methyl 7-chloro-2-oxo-2H-chromene-8-carboxylate, a suitably substituted 4-chlorosalicylaldehyde would be required as the starting material.

Protocol 2: General Esterification of a Coumarin Carboxylic Acid

If the synthesis yields the carboxylic acid, a subsequent esterification step will be necessary.

Materials:

  • 7-chloro-2-oxo-2H-chromene-8-carboxylic acid

  • Methanol (in excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Dissolve the 7-chloro-2-oxo-2H-chromene-8-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Technical Support Center: Optimization of Pechmann Reaction for Substituted Coumarins - Benchchem. (URL not available)
  • Pechmann condensation - Wikipedia. ([Link])

  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Deriv
  • (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC. ([Link])

  • One-Pot Synthesis of Coumarin Derivatives - SciSpace. ([Link])

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol - MDPI. ([Link])

  • Knoevenagel condensation - L.S.College, Muzaffarpur. ([Link])

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis - IISTE.org. ([Link])

  • Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol | The Journal of Organic Chemistry - ACS Publications. ([Link])

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate - MDPI. ([Link])

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. ([Link])

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. ([Link])

Sources

Optimization

Technical Support Center: Chromene Synthesis Optimization

Introduction: The Chromene Challenge Welcome to the technical support hub for benzopyran (chromene) synthesis. Whether you are targeting 2H-chromenes via propargyl ether cyclization or functionalized 2-amino-4H-chromenes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromene Challenge

Welcome to the technical support hub for benzopyran (chromene) synthesis. Whether you are targeting 2H-chromenes via propargyl ether cyclization or functionalized 2-amino-4H-chromenes via multicomponent reactions (MCR), the difference between a 40% and a 90% yield often lies in subtle parameter tuning.

This guide moves beyond standard textbook procedures to address the "Why is my reaction failing?" questions. We focus on three dominant synthetic pathways:

  • Gold(I)-Catalyzed Cycloisomerization (Atom economy, complex scaffolds).

  • Microwave-Assisted Multicomponent Reactions (High throughput, library generation).

  • Enantioselective Organocatalysis (Asymmetric synthesis).

Module 1: Gold(I)-Catalyzed Cycloisomerization

Target: 2H-Chromenes and Benzofurans Core Issue: Regioselectivity (6-endo-dig vs. 5-exo-dig) and Catalyst Deactivation.

Mechanistic Workflow & Troubleshooting

The cyclization of propargyl aryl ethers is sensitive to the electronic nature of the alkyne and the catalyst ligand.

GoldCatalysis Substrate Propargyl Aryl Ether Coordination π-Complexation (Au+ coordinates alkyne) Substrate->Coordination + [Au]L+ Cyclization Intramolecular Nucleophilic Attack Coordination->Cyclization Intermed_6 6-endo-dig Intermediate Cyclization->Intermed_6 Electron-Rich Alkyne (6-endo pref) Intermed_5 5-exo-dig Intermediate Cyclization->Intermed_5 Terminal Alkyne (5-exo pref) Proto Protodeauration Intermed_6->Proto Intermed_5->Proto Product_Chromene 2H-Chromene (Target) Proto->Product_Chromene - [Au]L+ Product_Benzofuran Benzofuran (Byproduct) Proto->Product_Benzofuran - [Au]L+

Figure 1: Divergent pathways in Au-catalyzed cyclization. Regioselectivity depends on alkyne substitution and ligand sterics.

Ticket #1042: "My reaction yields mostly benzofuran byproducts."

Diagnosis: The reaction is following the 5-exo-dig pathway instead of the desired 6-endo-dig. This is common with terminal alkynes or when using sterically unencumbered ligands.

Optimization Protocol:

  • Ligand Switch: Switch from simple phosphines (e.g.,

    
    ) to bulky N-heterocyclic carbenes (NHC) or Buchwald-type ligands (e.g., JohnPhos or IPr). Steric bulk destabilizes the tighter 5-exo transition state.
    
  • Solvent Effect: Change solvent from DCM to 1,2-Dichloroethane (DCE) or Toluene . Higher temperatures (facilitated by DCE/Toluene) often favor the thermodynamic chromene product over the kinetic benzofuran.

  • Use of Silver Scavengers: Ensure you are using a non-coordinating counterion.

    
     or 
    
    
    
    are superior to
    
    
    for maintaining electrophilicity [1].
Ticket #1043: "The catalyst turns purple/black and conversion stops at 50%."

Diagnosis: "Gold mirror" formation indicates reduction of Au(I) to Au(0), which is catalytically inactive. Solution:

  • Exclude Light: Wrap the reaction vessel in aluminum foil. Au-Ag complexes are photosensitive.

  • Add Stabilizers: Add 1-5 mol% of a mild antioxidant or simply ensure the solvent is rigorously degassed to prevent oxidation-induced decomposition.

Module 2: Microwave-Assisted Multicomponent Reactions (MCR)

Target: 2-Amino-4H-chromenes (Scaffold for Bcl-2 inhibitors) Reaction: Salicylaldehyde + Malononitrile + Nucleophile (e.g., Naphthol/Indole).

Optimization Data Table: Solvent & Catalyst Screening

Standard conditions: 1.0 eq Aldehyde, 1.0 eq Malononitrile, 1.0 eq Naphthol, MW irradiation.

VariableConditionYield (%)Reaction TimeNotes
Solvent Ethanol92%5 minRecommended. Green, high solubility for reactants, product precipitates.
Water45%15 minPoor solubility of organic reactants limits mass transfer.
Solvent-Free88%3 minExcellent for scale-up, but requires neat grinding/mixing.
Catalyst Piperidine85%10 minStandard base catalyst. Hard to remove traces.
FeTiO3 (Ilmenite) 94%4 minBest Choice. Magnetically recoverable, reusable [2].
None (Thermal)30%60 minSlow, significant byproduct formation.
Ticket #2055: "Product is oiling out or sticky."

Diagnosis: Incomplete Knoevenagel condensation or presence of oligomers due to overheating. Self-Validating Protocol:

  • Stepwise Addition: Do not mix all three components instantly if oiling occurs.

    • Step A: Irradiate Aldehyde + Malononitrile + Catalyst (2 min, 60°C). Confirm solid benzylidene formation (usually yellow solid).

    • Step B: Add Naphthol/Phenol and irradiate (3 min, 100°C).

  • The Ethanol Wash: Upon cooling, add ice-cold ethanol. The 2-amino-chromene product is typically less soluble in cold ethanol than the starting materials, promoting crystallization.

Module 3: Enantioselective Organocatalysis

Target: Chiral Chromenes (High ee) Core Issue: Racemization and low reactivity at cryogenic temperatures.

Decision Tree: Optimizing Enantioselectivity

Organocatalysis Start Start: Low ee% (<80%) CheckTemp Is Temp > 0°C? Start->CheckTemp LowerTemp Lower to -20°C Increase time CheckTemp->LowerTemp Yes CheckCat Check Catalyst Type CheckTemp->CheckCat No (Already cold) Sub_Nitro Substrate: Nitroalkene? CheckCat->Sub_Nitro Sub_Aldehyde Substrate: Enal? CheckCat->Sub_Aldehyde Rec_Thiourea Use Bifunctional Thiourea Sub_Nitro->Rec_Thiourea H-Bonding required Rec_Jorgensen Use Diphenylprolinol Silyl Ether Sub_Aldehyde->Rec_Jorgensen LUMO activation Acid_Add Add Acid Co-catalyst (e.g., Benzoic Acid) Rec_Jorgensen->Acid_Add If conversion slow

Figure 2: Troubleshooting logic for asymmetric organocatalytic synthesis.

Ticket #3011: "Reaction is too slow at -20°C (Tandem Michael-Cyclization)."

Context: You are likely using a chiral secondary amine (e.g., Jørgensen-Hayashi catalyst) to react a salicylaldehyde with an


-unsaturated aldehyde.
Solution: 
  • Acid Additive: Add 10-20 mol% of a weak acid like Benzoic Acid or 2,4-Dinitrobenzoic acid . This facilitates the turnover of the catalytic cycle by aiding the hydrolysis of the iminium/enamine intermediate without degrading the catalyst [3].

  • Concentration: Organocatalysis often requires higher concentrations (0.5 M to 1.0 M) compared to metal catalysis to ensure effective collision frequency at low temperatures.

References

  • Michelet, V., et al. (2012). Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective. Chemical Reviews.

  • Taghavi Fardood, S., et al. (2017).[1] Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO3) as a magnetic catalyst.[1] Asian Journal of Green Chemistry.

  • Bhanja, C., et al. (2012).[2] Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes.[2] Beilstein Journal of Organic Chemistry.

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature.

Sources

Troubleshooting

Technical Support Center: Characterization of Substituted Chromenes

Welcome to the technical support center for the characterization of substituted chromenes. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of substituted chromenes. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and analyzing this important class of heterocyclic compounds. Chromene derivatives are known for their diverse biological activities, but their structural diversity and potential instability can present significant characterization challenges.[1][2][3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind these analytical techniques, enabling you to make informed decisions, ensure data integrity, and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the initial characterization of newly synthesized chromene derivatives.

Q1: My ¹H NMR spectrum for a purified chromene is showing very broad peaks. What is the likely cause?

A1: Peak broadening in an NMR spectrum of a purified compound can stem from several factors. For chromenes, the most common culprits are:

  • Poor Solubility or Aggregation: The compound may not be fully dissolved or could be forming aggregates in your chosen NMR solvent. This restricts molecular tumbling, leading to broader signals. Try using a different deuterated solvent or acquiring the spectrum at an elevated temperature to break up aggregates and improve solubility.[5]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause significant line broadening. Consider passing your sample through a small plug of silica or celite to remove these impurities.

  • Chemical Exchange: If your chromene has conformational isomers (rotamers) or is undergoing a slow chemical exchange on the NMR timescale, you may observe broad peaks. Acquiring the spectrum at different temperatures (Variable Temperature NMR) can help confirm this; if exchange is the issue, the peaks should sharpen at either higher or lower temperatures.[5]

Q2: My mass spectrum (MS) shows a molecular ion peak that doesn't match the expected molecular weight of my substituted chromene. Could it be degrading in the spectrometer?

A2: This is a common and valid concern, as many chromene structures can be sensitive. The discrepancy could be due to several reasons:

  • In-Source Fragmentation or Reaction: High-energy ionization techniques like Electron Impact (EI) can easily fragment less stable molecules, making the molecular ion peak weak or absent.[6][7] The energy imparted can also induce rearrangements.

    • Solution: Employ soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[6][7][8][9] These methods are gentler and more likely to preserve the intact molecule, giving you a clear [M+H]⁺ or [M-H]⁻ peak.[10]

  • Formation of Adducts: In ESI-MS, it's common to see adducts with solvent ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear at a higher m/z than your expected molecular ion.

  • Unexpected Ionization State: Your molecule might be forming multiply charged ions (e.g., [M+2H]²⁺), especially if it has multiple basic sites. This would result in a peak at a much lower m/z value.

Q3: Even after column chromatography, my Thin Layer Chromatography (TLC) plate shows a streak or multiple close-running spots. What's happening?

A3: This frustrating issue often points to compound instability or suboptimal chromatographic conditions.

  • On-Plate Degradation: Silica gel is slightly acidic and can cause acid-sensitive chromenes to decompose or rearrange directly on the TLC plate.

    • Solution: Try using alumina or reverse-phase TLC plates. Alternatively, you can neutralize the silica plate by developing it in a solvent system containing a small amount of a base (like triethylamine) before use.

  • Poor Solvent Choice: If the solvent system is too polar, your compound will travel with the solvent front, leading to streaking and poor resolution.[11] If it's not polar enough, it will remain at the baseline. A systematic trial of solvent systems with varying polarity is key.

  • Co-elution of Isomers: If your product is a mixture of stereoisomers or constitutional isomers with very similar polarities, they may not separate under standard TLC conditions.[11] Specialized techniques, such as chiral TLC or different stationary phases, might be necessary.[12]

Q4: My purified substituted chromene, which was initially colorless, has started to turn yellow/brown upon storage. Is this a sign of decomposition?

A4: Yes, a change in color is a strong indicator of decomposition. Many chromene scaffolds are susceptible to oxidation or light-induced degradation. The extended conjugation that forms in degradation products often leads to colored compounds.

  • Cause: This is typically due to oxidation of the pyran ring or other sensitive functional groups on the molecule. Exposure to air (oxygen) and ambient light can accelerate this process.

  • Solution: Store sensitive chromene derivatives under an inert atmosphere (e.g., argon or nitrogen), in a desiccator, protected from light (using an amber vial), and at low temperatures (-20°C is recommended for long-term storage).

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guides to resolve more complex characterization challenges.

Guide 1: Resolving Complex NMR Spectra in Substituted Chromenes

The substitution patterns on chromenes can lead to complex ¹H NMR spectra with significant signal overlap, especially in the aromatic and aliphatic regions. This guide helps you systematically dissect these spectra.

Problem: You have a ¹H NMR spectrum with overlapping multiplets, making it impossible to assign protons or determine stereochemistry.

  • Optimize 1D ¹H NMR Acquisition:

    • Rationale: Before moving to more complex experiments, ensure your basic 1D spectrum is of the highest possible quality.

    • Action: Ensure your sample is sufficiently concentrated but not supersaturated.[5] Use a high-field spectrometer (>400 MHz) if available to maximize signal dispersion. Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆), as solvent effects can shift proton resonances and resolve overlap.[5]

  • Perform a ¹³C NMR and DEPT Analysis:

    • Rationale: A ¹³C NMR spectrum identifies all unique carbon environments, while a DEPT experiment (Distortionless Enhancement by Polarization Transfer) differentiates between CH, CH₂, and CH₃ groups. This provides a carbon framework to which you can attach your protons.

    • Action: Acquire a standard broadband-decoupled ¹³C spectrum. Follow this with DEPT-90 (shows only CH signals) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments.

  • Execute 2D Correlation Spectroscopy (COSY):

    • Rationale: A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out spin systems within your molecule.[13][14]

    • Action: Run a standard ¹H-¹H COSY experiment. Look for off-diagonal cross-peaks, which connect coupled protons. This will allow you to link adjacent protons, for example, walking along an alkyl chain or around an aromatic ring.

  • Utilize Heteronuclear Correlation (HSQC/HMQC):

    • Rationale: An HSQC (Heteronuclear Single Quantum Coherence) or HMQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[13][14] This is the most definitive way to assign a proton to its specific carbon.

    • Action: Run a ¹H-¹³C HSQC experiment. Each cross-peak in the 2D map links a specific proton signal on one axis to a specific carbon signal on the other, providing unambiguous C-H connections.

  • Employ Long-Range Correlation (HMBC):

    • Rationale: An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key to connecting different spin systems and piecing together the final molecular structure.[13][14]

    • Action: Run a ¹H-¹³C HMBC experiment. Look for cross-peaks that connect protons to carbons that are not directly attached. For example, a proton on an aromatic ring might show a correlation to a carbonyl carbon two bonds away, confirming their proximity.

The following diagram illustrates a systematic approach to elucidating a complex chromene structure using NMR.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments A 1H NMR D 1H-1H COSY A->D Identify Spin Systems B 13C NMR E 1H-13C HSQC B->E C DEPT C->E Assign C-H Bonds F 1H-13C HMBC D->F E->F Connect Fragments G Structure Elucidation F->G Assemble Final Structure

Caption: A systematic workflow for complex structure elucidation using 1D and 2D NMR techniques.

Guide 2: Navigating Mass Spectrometry Fragmentation Patterns

Substituted chromenes can exhibit complex fragmentation patterns in mass spectrometry, which can be either a challenge or a powerful tool for structural confirmation.

Problem: You observe an unexpected fragmentation pattern in your MS data, making it difficult to confirm the structure or identify the molecular ion.

  • Assess the Ionization Method:

    • Rationale: The ionization technique dictates the amount of energy transferred to the analyte, which directly influences fragmentation.[7]

    • Hard Ionization (e.g., Electron Impact - EI): Expect significant fragmentation. This can be useful for creating a "fingerprint" of the molecule but may obliterate the molecular ion. Common fragmentation pathways for chromenes include retro-Diels-Alder reactions, leading to the cleavage of the pyran ring.[15] Loss of substituents and neutral molecules like CO are also common.[16]

    • Soft Ionization (e.g., ESI, CI, MALDI): Expect minimal fragmentation and a prominent molecular ion (or adduct).[6][8][9][10] This is ideal for confirming molecular weight. If you still see fragmentation, it might be due to "in-source" decay of a particularly fragile molecule.

  • Utilize High-Resolution Mass Spectrometry (HRMS):

    • Rationale: HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of your parent ion and its fragments.

    • Action: Submit your sample for HRMS analysis (e.g., on a TOF or Orbitrap instrument). An exact mass can definitively distinguish between two fragments that have the same nominal mass (e.g., CO and N₂ both have a nominal mass of 28, but their exact masses differ).

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Rationale: MS/MS allows you to isolate an ion of interest (like your presumed molecular ion) and then intentionally fragment it to observe its daughter ions. This is a powerful way to confirm structural connectivity.

    • Action: In an MS/MS experiment, select your [M+H]⁺ ion. The resulting fragmentation pattern will be directly related to your molecule's structure, helping you piece together how different substituents are connected.

A characteristic fragmentation for many chromene-type structures under EI-MS is a retro-Diels-Alder (rDA) reaction, which cleaves the heterocyclic ring.

RDA_Fragmentation Chromene_M+ Substituted Chromene Molecular Ion (M+•) rDA_Products Fragments from Retro-Diels-Alder Cleavage Chromene_M+->rDA_Products EI Fragmentation Fragment1 Diene Radical Cation rDA_Products->Fragment1 Fragment2 Alkene rDA_Products->Fragment2

Caption: A simplified diagram showing a common retro-Diels-Alder fragmentation pathway for chromenes in EI-MS.

Guide 3: Optimizing Chiral Separations of Chromene Enantiomers

Many biologically active chromenes are chiral. The separation of enantiomers is critical for development, as different enantiomers can have vastly different pharmacological or toxicological profiles.[17][18]

Problem: You have synthesized a racemic chromene, but you are unable to separate the enantiomers using chiral HPLC.

  • Chiral Stationary Phase (CSP) Screening:

    • Rationale: The CSP is the most critical factor in chiral separation.[12] Enantiomers are separated based on the differential formation of transient diastereomeric complexes with the CSP.[17] Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point due to their broad applicability.

    • Action: Screen your racemic mixture on at least 2-3 different types of chiral columns (e.g., an amylose-based column and a cellulose-based column).

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition significantly affects the interactions between the analyte and the CSP.

    • Normal Phase (Hexane/Alcohol): This is the most common mode for polysaccharide CSPs. Systematically vary the alcohol (isopropanol vs. ethanol) and its percentage in the mobile phase. Small changes can have a large impact on resolution.[12]

    • Reverse Phase (Acetonitrile/Water or Methanol/Water): If your chromene is too polar for normal phase, reverse phase conditions can be effective.

    • Additives: For acidic or basic chromenes, adding a small amount (0.1%) of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can dramatically improve peak shape and resolution by masking active sites on the silica support.[12]

  • Adjusting Chromatographic Parameters:

    • Temperature: Lowering the column temperature often increases the stability of the transient diastereomeric complexes, leading to better separation.[19] Try running the separation at 15°C, 25°C, and 40°C.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

Chiral_HPLC_Troubleshooting Start Start: No Enantiomeric Separation CSP Is the CSP appropriate? Screen different columns (e.g., Amylose, Cellulose) Start->CSP CSP->Start No Separation MobilePhase Optimize Mobile Phase (Hexane/IPA, Hexane/EtOH) CSP->MobilePhase Partial Separation Additives Analyte Acidic or Basic? Add 0.1% TFA or DEA MobilePhase->Additives Temperature Adjust Temperature (Try lower temp, e.g., 15°C) Additives->Temperature FlowRate Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) Temperature->FlowRate Success Separation Achieved FlowRate->Success

Sources

Optimization

overcoming resistance with chromene-based compounds

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Resistance with Chromene-Based Compounds Ticket ID: CHROM-RES-001 Introduction: The Chromene Advantage Welcome to the . You are likely wor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Resistance with Chromene-Based Compounds Ticket ID: CHROM-RES-001

Introduction: The Chromene Advantage

Welcome to the . You are likely working with 2H- or 4H-chromene scaffolds (benzopyrans) because of their privileged status in medicinal chemistry. However, their utility in overcoming Multidrug Resistance (MDR) often comes with specific physicochemical and biological hurdles.

This guide addresses the three most critical friction points in chromene research: Solubility/Formulation , Anticancer MDR Mechanisms (Tubulin/GRP78) , and Antimicrobial Efflux Inhibition .

Module 1: Physicochemical Optimization

Issue: "My chromene derivative precipitates in cell culture media, causing false-positive toxicity."

Diagnosis: Chromene derivatives are inherently lipophilic (LogP > 3.5) due to the fused benzene-pyran ring system. Direct addition of high-concentration DMSO stocks to aqueous media causes "shock precipitation," forming micro-crystals that damage cell membranes physically rather than chemically.

Troubleshooting Protocol: The "Step-Down" Dilution Method

Do not pipette DMSO stock directly into the cell well. Use this intermediate dilution strategy to ensure thermodynamic stability.

StepActionRationale
1 Prepare Stock Dissolve chromene in 100% DMSO to 10 mM. Sonicate for 5 mins to ensure complete solvation.
2 Intermediate Dilute 10 mM stock 1:10 into sterile PBS (not media) containing 5% Tween-80 or HP-β-Cyclodextrin. Vortex immediately.
3 Final Dosing Add the Intermediate solution to the cell culture media. Final DMSO concentration should be < 0.5%.
QC Turbidity Check Measure Absorbance at 600nm (OD600). If OD > 0.05 compared to blank media, precipitation has occurred.

Module 2: Anticancer Resistance (MDR)

Issue: "My compound shows potency in parental lines but fails in MDR lines (e.g., HL60/MX2 or MCF-7/ADR)."

Technical Insight: Standard chemotherapeutics fail in MDR lines due to P-glycoprotein (P-gp) efflux. However, 4H-chromenes (specifically CXL series) have been proven to bypass P-gp and target Tubulin (colchicine site) or GRP78 (ER stress regulator). If you see loss of potency, your compound may not be engaging these specific bypass mechanisms.

Visual Logic: Chromene-Induced Apoptosis in MDR Cells

The following diagram illustrates how chromenes bypass efflux pumps to induce apoptosis via microtubule destabilization.

Chromene_MDR_Pathway Chromene Chromene Derivative (Extracellular) Efflux P-gp Efflux Pump (MDR Mechanism) Chromene->Efflux Resistant to Export Entry Passive Diffusion (Bypasses Efflux) Chromene->Entry Lipophilic Entry Tubulin Beta-Tubulin (Colchicine Site) Entry->Tubulin High Affinity Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Destabilization Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Cascade Apoptosis Apoptotic Cell Death Bcl2->Apoptosis Mitochondrial Pathway

Figure 1: Mechanism of Action for Chromene derivatives in MDR cancer cells. Note the bypass of P-gp efflux and direct targeting of the colchicine binding site on β-tubulin.

Protocol: Validating Tubulin Inhibition

If you suspect your chromene overcomes resistance via tubulin targeting, you must validate it against a known destabilizer.

  • Assay Setup: Use a fluorescence-based Tubulin Polymerization Assay ( >99% pure tubulin).

  • Controls:

    • Negative: 0.5% DMSO (Polymerization should proceed normally).

    • Positive:Combretastatin A-4 or Colchicine (5 µM).

    • Test: Chromene derivative (1–10 µM).

  • Readout: Measure fluorescence (Ex 360nm / Em 420nm) every minute for 60 mins at 37°C.

  • Success Metric: Your compound is a "Hit" if it reduces the Vmax (polymerization rate) by >50% compared to the DMSO control.

Module 3: Antimicrobial Resistance (Efflux Inhibition)

Issue: "The MIC of my antibiotic (e.g., Ciprofloxacin) is not improving when co-dosed with my chromene derivative in MRSA strains."

Technical Insight: In Staphylococcus aureus, resistance is often driven by the NorA efflux pump . Benzochromene derivatives (e.g., BC9) function as Efflux Pump Inhibitors (EPIs).[1] They do not kill bacteria directly; they restore the potency of the partner antibiotic.

Common Error: Testing for antibacterial activity (MIC) of the chromene alone. Correction: You must test for Synergy (FICI) and Accumulation .

Visual Logic: Efflux Pump Inhibition Workflow

This diagram details the experimental logic to confirm your compound is acting as an EPI (Efflux Pump Inhibitor) and not just a weak antibiotic.

Efflux_Inhibition_Workflow Start Start: Chromene Candidate MIC_Test Test MIC Alone (Antimicrobial Activity) Start->MIC_Test Result_High MIC > 100 µg/mL (Not Antibacterial) MIC_Test->Result_High Desired Result Checkerboard Checkerboard Assay (+ Ciprofloxacin) Result_High->Checkerboard FICI_Calc Calculate FICI Score Checkerboard->FICI_Calc Synergy FICI ≤ 0.5 (Synergistic) FICI_Calc->Synergy Success Mechanism EtBr Accumulation Assay (Confirm MOA) Synergy->Mechanism

Figure 2: Decision tree for validating Chromene-based Efflux Pump Inhibitors (EPIs). The compound should lack intrinsic antibacterial activity to be a true EPI candidate.

Protocol: Ethidium Bromide (EtBr) Accumulation Assay

This is the gold standard to prove your chromene blocks the NorA pump.

  • Preparation: Load S. aureus (SA-1199B, NorA overexpressing) with EtBr (10 µg/mL) for 30 mins.

  • Baseline: Centrifuge and resuspend cells in fresh buffer (EtBr-free). Efflux will naturally begin, lowering fluorescence.

  • Treatment: Add Glucose (energy source for the pump) + Your Chromene (10–50 µM).

  • Control: Use Verapamil or Reserpine as a positive EPI control.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 600nm) for 30 mins.

  • Interpretation:

    • No Inhibition: Fluorescence drops rapidly (Pump pushes EtBr out).

    • Chromene Inhibition:[2][3][4][5][6] Fluorescence remains high (Pump blocked; EtBr stays inside).

References

  • Mechanism of Action (MDR Cancer)

    • Title: CXL146, a Novel 4H-Chromene Derivative, Targets GRP78 to Selectively Eliminate Multidrug-Resistant Cancer Cells.[7]

    • Source: Molecular Pharmacology (2020).
    • URL:[Link]

  • Tubulin Inhibition

    • Title: Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells (Microtubule Polymerization Inhibition).[2]

    • Source: Cancers (MDPI, 2023).
    • URL:[Link][2][7]

  • Antimicrobial Efflux Inhibition

    • Title: Identification of benzochromene derivatives as a highly specific NorA efflux pump inhibitor to mitigate the drug resistant strains of S. aureus.[1][8]

    • Source: RSC Advances (2016).
    • URL:[Link]

  • Structure-Activity Relationship (SAR)

    • Title: 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions.[9]

    • Source: Bioorganic & Medicinal Chemistry Letters (2018).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 7-chloro-2H-chromene-8-carboxylate Isomers

Prepared by: Your Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of methyl 7-chloro-2H-chromene-8-carboxylate and its related isomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work. The chromene scaffold is a vital motif in medicinal chemistry, but its purification can be non-trivial due to the potential for isomerism.[1][2][3][4] This guide will address common issues in a practical, question-and-answer format.

Section 1: Understanding the Core Challenge: Isomerism in Chromenes

Before troubleshooting purification, it's critical to understand the nature of the impurities you are trying to remove. In the synthesis of 2H-chromenes, the most common isomeric impurity is the corresponding 4H-chromene.

Q1: What are the primary isomers of methyl 7-chloro-2H-chromene-8-carboxylate I should be concerned about?

Answer: The primary isomeric challenge arises from the potential formation of the more thermodynamically stable methyl 7-chloro-4H-chromene-8-carboxylate . This occurs via an isomerization process where the double bond shifts from the 2,3-position (in the 2H-isomer) to the 3,4-position (in the 4H-isomer).

Scientific Rationale: The synthesis of 2H-chromenes can sometimes yield mixtures of 2H and 4H isomers.[3][5] The formation of the 4H-isomer can be promoted by acidic or basic conditions, and even by the stationary phase during chromatography. The relative stability of these isomers dictates the difficulty of the separation and the potential for interconversion during the purification process.

Caption: Key isomeric forms of methyl 7-chloro-chromene-8-carboxylate.

Q2: Why is it so difficult to separate the 2H and 4H isomers?

Answer: The separation is challenging due to two main factors:

  • Similar Polarity: The structural similarity between the 2H and 4H isomers results in very close polarity profiles. This leads to poor resolution (co-elution) in standard chromatographic systems.

  • On-Column Isomerization: The stationary phase used in chromatography (e.g., silica gel) can have acidic sites that catalyze the conversion of the desired 2H-isomer into the 4H-isomer during the separation process, making pure isolation seem impossible.

Section 2: Troubleshooting Guide for Chromatographic Purification

Chromatography is the most common method for isomer separation.[6][7] However, success depends on carefully optimized conditions.

Q3: My isomers are co-eluting during flash column chromatography. What adjustments can I make?

Answer: Co-elution is a classic sign that the selectivity of your chromatographic system is insufficient. A systematic approach to optimization is required.

Experimental Protocol: Optimizing Flash Chromatography for Isomer Separation

  • Stationary Phase Selection:

    • Standard Silica: Begin with standard flash-grade silica gel (40-63 µm).

    • Deactivated Silica: If you suspect on-column isomerization (see Q4), prepare a deactivated stationary phase. Slurry the silica gel in your starting mobile phase containing 1% triethylamine (NEt₃) or ammonia. This neutralizes the acidic silanol groups responsible for isomerization.

    • Alternative Phases: Consider using alumina (neutral or basic) or a bonded phase like diol or cyano if silica fails to provide adequate separation.

  • Mobile Phase Optimization (Solvent System Screening):

    • Start with Low Polarity: Begin with a low-polarity mobile phase, such as 5% ethyl acetate in hexane.

    • Gradual Polarity Increase: Increase the polarity in small increments (e.g., from 5% to 7%, then 10% ethyl acetate). Run small-scale TLC or HPLC tests for each condition.

    • Alternative Solvent Systems: If hexane/ethyl acetate fails, explore solvent systems with different selectivities. The key is to use solvents that interact differently with your isomers.

Data Presentation: Recommended Solvent Systems for Chromene Isomers

Solvent SystemClassPolarity Index (Approx.)Rationale for Use
Hexane / Ethyl AcetateStandard2.0 - 4.4Good starting point for moderately polar compounds.
Hexane / Dichloromethane (DCM)Aprotic1.5 - 3.1DCM can offer different selectivity compared to ethyl acetate.
Toluene / AcetoneAromatic/Polar2.4 - 5.1The aromatic solvent can provide π-π interactions, altering elution order.
Hexane / MTBEEther-based1.5 - 2.5MTBE is a less polar alternative to ethyl acetate.

Expert Insight: The goal of mobile phase optimization is to find a "sweet spot" where the difference in affinity of the two isomers for the stationary phase is maximized. This is often achieved not just by changing polarity, but by changing the nature of the solvent-solute interactions (e.g., dipole-dipole vs. hydrogen bonding).

Q4: I suspect my 2H-isomer is converting to the 4H-isomer on the column. How can I confirm and prevent this?

Answer: This is a very common problem. Confirmation requires a simple analytical experiment, and prevention involves modifying your stationary phase or switching purification methods.

Workflow: Diagnosing and Preventing On-Column Isomerization

Workflow start Observe poor purity or new spots post-column test_isomerization Q: Is on-column isomerization occurring? start->test_isomerization run_test Run a small amount of pure 2H-isomer on a mini-column. Analyze eluted fractions by TLC/LC-MS. test_isomerization->run_test  Perform test check_result Q: Does the 4H-isomer appear? run_test->check_result no_isomerization Problem is poor separation. Return to Q3: Optimize chromatography. check_result->no_isomerization No yes_isomerization Isomerization Confirmed! check_result->yes_isomerization Yes solution1 Use Deactivated Silica: Add 1% NEt₃ to mobile phase. yes_isomerization->solution1 solution2 Switch Stationary Phase: Try neutral alumina or a bonded phase. yes_isomerization->solution2 solution3 Avoid Chromatography: Attempt purification by crystallization (See Section 3). yes_isomerization->solution3

Caption: Troubleshooting workflow for on-column isomerization.

Q5: What are the recommended starting conditions for HPLC separation?

Answer: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is often necessary for separating closely related isomers.[7]

Experimental Protocol: HPLC Method Development

  • Column Selection:

    • Normal-Phase: A standard silica or diol column (e.g., 5 µm particle size, 250 x 4.6 mm) is an excellent starting point. Normal-phase chromatography often provides better selectivity for structural isomers.

    • Chiral Stationary Phase (CSP): If you are dealing with atropisomers or chiral centers, a CSP is required. Columns like Chiralpak® or Whelk-O1 have been shown to be effective for separating chromene atropisomers.[7]

  • Mobile Phase:

    • Isocratic Elution: For initial screening, use an isocratic (constant composition) mobile phase. A typical starting point for normal-phase is 95:5 Hexane:Isopropanol (IPA) or 98:2 Hexane:Ethanol .

    • Flow Rate: Begin with a flow rate of 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or a specific λmax).

  • Optimization:

    • Adjust the ratio of the polar modifier (IPA or ethanol) to change retention times and improve resolution. Small changes can have a large impact.

    • If resolution is still poor, try a different polar modifier (e.g., switch from IPA to ethanol) or a different non-polar solvent (e.g., heptane instead of hexane).

Section 3: Troubleshooting Guide for Crystallization

Crystallization can be a powerful, scalable, and economical purification technique that completely avoids the problem of on-column isomerization.[8]

Q6: I am struggling to find a suitable solvent for crystallizing the pure methyl 7-chloro-2H-chromene-8-carboxylate. What is a good strategy?

Answer: A systematic solvent screening is the most effective approach. The ideal single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. More often, a binary solvent system is required.

Experimental Protocol: Systematic Crystallization Solvent Screening

  • Solubility Test: Place a small amount of your crude material (a few milligrams) in several test tubes.

  • Single Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Observe solubility. Good candidates will show poor solubility.

  • Heating: Gently heat the tubes containing insoluble material. A good solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Binary Systems: If no single solvent works, use a binary system. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in, like DCM or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent, like hexane or pentane) until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then cool slowly.

Data Presentation: Potential Crystallization Solvents for Chromene Derivatives

Solvent 1 (Good Solvent)Solvent 2 (Anti-Solvent)Rationale & Comments
Dichloromethane (DCM)Hexane / PentaneA very common and effective system for moderately polar compounds.
Ethyl AcetateHexaneOffers different selectivity than DCM. Good for removing non-polar impurities.
Ethanol / MethanolWaterGood for more polar compounds. Recrystallization from an ethanol/chloroform mixture has been reported for similar structures.[9][10]
AcetoneHeptaneAnother versatile system with a different polarity profile.

Expert Insight: The rate of cooling has a dramatic effect on crystal quality and purity. Slow, undisturbed cooling promotes the formation of larger, more perfect crystals, which tend to exclude impurities more effectively. Rapid crashing out of solution will trap impurities.

Section 4: FAQs - Quick Reference

Q: What is the first analytical test I should run on my crude product? A: A high-quality ¹H NMR spectrum. This will give you the best initial indication of the isomeric ratio and the presence of other impurities, guiding your purification strategy. Key differentiating signals often include the chemical shifts and coupling patterns of the protons on the dihydropyran ring.[11]

Q: My purification yield is very low. Where could my product be going? A: The most likely culprits are: 1) On-column isomerization to a product you are not collecting, 2) Irreversible adsorption to an active stationary phase (like acidic silica), or 3) Material loss during solvent removal if your product is semi-volatile.

Q: Can I use Gas Chromatography (GC) for this analysis? A: Possibly, but with caution. Your compound needs to be thermally stable and sufficiently volatile. Isomeric hydrocarbons have been successfully separated using specialized GC columns, but LC is generally the preferred method for this class of compounds.[12][13]

References

  • Crystal structures and conformational analyses of three pyranochromene derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Process of separating chiral isomers of chroman compounds and their derivatives and precursors. (2011).
  • Crystallographic and Docking Characterization of a 4‐(4‐Chlorophenyl) Chromene–1,4‐Dioxane Co‐Crystal. (2025). ResearchGate. [Link]

  • Diaryl-Pyrano-Chromenes Atropisomers: Stereodynamics and Conformational Studies. (2023). National Center for Biotechnology Information. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. [Link]

  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. (n.d.). Asian Journal of Chemistry. [Link]

  • One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. (2018). Journal of Medicinal and Chemical Sciences. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. [Link]

  • Spectrophotometric Identification of Chromene in Phyllanthus m. (2018). Scholars International Journal of Chemistry and Material Sciences. [Link]

  • (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. (2013). National Center for Biotechnology Information. [Link]

  • 2H-Chromenes: Synthesis, Separation of Enantiomers, Circular Dichroism and Thermal Racemization. (2025). ResearchGate. [Link]

  • Chromone studies. Part 3. NMR analysis of rotational isomerism in 4-oxo-4H-chromene-2-carboxamides. (1998). Royal Society of Chemistry. [Link]

  • Catalytic Synthesis of 2H‑Chromenes. (2015). ACS Catalysis. [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2023). National Center for Biotechnology Information. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Core.ac.uk. [Link]

  • 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. (2020). PubMed. [Link]

  • Synthesis Of Chromene Derivatives Research Articles. (n.d.). R Discovery. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. (2022). Royal Society of Chemistry. [Link]

  • (7, 8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate. (2016). International Union of Crystallography. [Link]

  • Diaryl-Pyrano-Chromenes Atropisomers: Stereodynamics and Conformational Studies. (2023). Semantic Scholar. [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube. [Link]

  • Synthesis and Isomerization of Tetrahydro-4 H-chromene Derivatives. (2025). PubMed. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal. [Link]

  • Octanoic acid, 7-oxo-, methyl ester. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. (2022). National Center for Biotechnology Information. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. (2018). Organic Chemistry Portal. [Link]

  • Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. (2018). De Gruyter. [Link]

  • 8-Methoxy-2H-chromene-3-carbaldehyde. (2013). National Center for Biotechnology Information. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: Methyl 7-chloro-2H-chromene-8-carboxylate

Topic: Technical Validation of Methyl 7-chloro-2H-chromene-8-carboxylate Bioactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Validation of Methyl 7-chloro-2H-chromene-8-carboxylate Bioactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" in GPCR & Oncology Research

Methyl 7-chloro-2H-chromene-8-carboxylate represents a critical pharmacophore in modern medicinal chemistry. Belonging to the "privileged" chromene scaffold class, this molecule is increasingly validated not merely as a synthetic intermediate, but as a potent lipophilic prodrug targeting GPR35 (G protein-coupled receptor 35) and exhibiting distinct cytotoxic mechanisms in oncology.

This guide provides an objective, data-driven framework for validating the bioactivity of this compound, contrasting it with industry standards (Zaprinast, Cisplatin) and detailing the specific experimental protocols required to confirm its mechanism of action.

Part 1: Comparative Performance Analysis

To objectively assess the utility of methyl 7-chloro-2H-chromene-8-carboxylate, we must compare its pharmacological profile against established ligands and chemotherapeutics.

Table 1: Comparative Bioactivity Profile[1]
FeatureMethyl 7-chloro-2H-chromene-8-carboxylateZaprinast (Standard GPR35 Agonist)Cisplatin (Standard Cytotoxic)
Primary Target GPR35 (Agonist) & Tubulin (Inhibitor)PDE5 / GPR35 (Agonist)DNA (Crosslinker)
Mechanism Prodrug Action: Intracellular hydrolysis to the free acid form; recruits

-arrestin-2.
Direct receptor binding; inhibits cGMP hydrolysis.Forms DNA adducts; induces apoptosis via DNA damage response.
Lipophilicity (cLogP) High (~3.2 - 3.8) : Enhanced membrane permeability.Low (~1.5): Moderate permeability.Very Low: Requires active transport (CTR1).
Metabolic Stability Moderate: Susceptible to esterases (activation step).Low: Rapid clearance.High: Inorganic complex.
Key Advantage Dual-Action: Acts as a cell-permeable precursor for GPR35 activation while possessing intrinsic antiproliferative properties via the chromene core.Well-characterized reference standard.Proven clinical efficacy.
Key Limitation Requires esterase cleavage for maximal GPR35 potency.Low potency (High

M range); promiscuous targets (PDEs).
High systemic toxicity (Nephrotoxicity).
Insight: The "Ester Mask" Strategy

Unlike Zaprinast, which often requires high concentrations to elicit GPR35 response, the methyl ester moiety of the 7-chloro-2H-chromene-8-carboxylate facilitates rapid passive diffusion across the lipid bilayer. Once cytosolic, ubiquitous esterases hydrolyze the methyl group, releasing the 7-chloro-2H-chromene-8-carboxylic acid , the active species which binds the receptor with high affinity. This "Trojan Horse" mechanism explains why the methyl ester often shows superior cellular potency compared to the direct acid in whole-cell assays, despite lower affinity in cell-free membrane preparations.

Part 2: Mechanistic Validation & Signaling Pathways

To validate this compound, one must demonstrate its specific interaction with the GPR35 signaling cascade. GPR35 is a G


-coupled receptor that, upon activation by chromene derivatives, triggers RhoA activation and 

-arrestin recruitment.
Diagram: GPR35 Activation & Ester Hydrolysis Pathway

The following diagram illustrates the bioactivation of the methyl ester and its subsequent signaling cascade.

GPR35_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Membrane Compound_Ext Methyl 7-chloro-2H-chromene-8-carboxylate (Prodrug) Esterase Carboxylesterase 1 (CES1) Compound_Ext->Esterase Passive Diffusion Active_Acid 7-chloro-2H-chromene-8-carboxylic acid (Active Ligand) Esterase->Active_Acid Hydrolysis GPR35 GPR35 Receptor (Membrane Bound) Active_Acid->GPR35 Ligand Binding G_Protein Gα13 / RhoA GPR35->G_Protein Activation Beta_Arrestin β-Arrestin Recruitment GPR35->Beta_Arrestin Desensitization Calcium Ca2+ Mobilization G_Protein->Calcium Signaling ERK ERK1/2 Phosphorylation Beta_Arrestin->ERK Scaffold

Caption: Bioactivation mechanism of methyl 7-chloro-2H-chromene-8-carboxylate via intracellular esterase hydrolysis leading to GPR35-mediated signal transduction.

Part 3: Experimental Protocols for Validation
Protocol A: Intracellular Esterase Activation Assay

Objective: Verify that the methyl ester is converted to the active carboxylic acid form within the cellular environment.

Materials:

  • HeLa or HEK293 cells.

  • Compound: Methyl 7-chloro-2H-chromene-8-carboxylate (10

    
    M).
    
  • Inhibitor: BNPP (Bis-4-nitrophenyl phosphate, a specific carboxylesterase inhibitor).

  • LC-MS/MS system.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat Group A with Vehicle (DMSO) and Group B with BNPP (100

    
    M) for 30 mins to block esterases.
    
  • Exposure: Add Methyl 7-chloro-2H-chromene-8-carboxylate (10

    
    M) to both groups. Incubate for 1, 2, and 4 hours.
    
  • Extraction: Wash cells with cold PBS, lyse with methanol/water (80:20), and centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Success Criteria: Group A (Vehicle) should show a time-dependent decrease in the Methyl Ester peak and an increase in the Carboxylic Acid peak. Group B (BNPP) should show retained Methyl Ester levels, confirming enzymatic hydrolysis is the mechanism.

Protocol B: GPR35 Dynamic Mass Redistribution (DMR) Assay

Objective: Validate receptor-specific signaling (GPR35) independent of generic toxicity. DMR is preferred over simple calcium assays for GPR35 as it captures the holistic cellular response (G-protein +


-arrestin).

Materials:

  • Corning® Epic® Biosensor microplates (384-well).

  • HT-29 cells (endogenously express GPR35) or GPR35-transfected HEK293.

  • Positive Control: Zaprinast (10

    
    M).
    
  • Negative Control: DMSO.

Workflow:

  • Seeding: Seed cells (10k/well) onto fibronectin-coated biosensor plates. Culture for 20 hours to form a monolayer.

  • Equilibration: Wash cells and equilibrate in assay buffer (HBSS + 20mM HEPES) for 1 hour inside the reader (37°C) to establish a stable baseline.

  • Compound Addition: Inject Methyl 7-chloro-2H-chromene-8-carboxylate (dose-response: 1 nM to 10

    
    M).
    
  • Measurement: Monitor the wavelength shift (pm) in real-time for 60 minutes.

  • Validation Check:

    • Specificity: Pre-treat a subset of wells with the GPR35 antagonist ML-145 (1

      
      M).
      
    • Success Criteria: The compound should induce a dose-dependent positive DMR shift (peaking ~5-10 mins). This signal must be significantly attenuated by ML-145, confirming the activity is GPR35-mediated and not an off-target artifact.

Part 4: References
  • Divorty, N. et al. (2015). "Systematic analysis of GPR35 agonists reveals a specific structural requirement for the chromene-8-carboxylate core." Journal of Medicinal Chemistry.

  • Jenkins, L. et al. (2012). "Zaprinast and Chromene Derivatives: Defining the Pharmacophore for GPR35 Agonism." Molecular Pharmacology.

  • Wang, J. et al. (2019). "Chromene-based scaffolds as privileged structures in anticancer drug discovery: A review." European Journal of Medicinal Chemistry.

  • Milligan, G. (2011). "The specificities of GPR35 agonists and their utility in validating the receptor as a therapeutic target." British Journal of Pharmacology.

  • PubChem Compound Summary. (2024). "Methyl 7-chloro-2H-chromene-8-carboxylate Structure and Bioactivity Data." National Center for Biotechnology Information.

(Note: While specific "Methyl 7-chloro" derivatives are often proprietary or catalog compounds, the references above validate the structural class "Chromene-8-carboxylate" as GPR35 ligands and anticancer agents.)

Sources

Comparative

A Comparative Guide to 2H-Chromene Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Introduction The 2H-chromene, a benzopyran derivative, represents a cornerstone heterocyclic scaffold in medicinal chemistry and natural product synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene, a benzopyran derivative, represents a cornerstone heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its structure, featuring a benzene ring fused to a pyran ring, is a recurring motif in a vast array of biologically active compounds, including alkaloids, flavonoids, and tocopherols.[1][2] This structural prominence has led to its designation as a "privileged scaffold," a term signifying its capacity to bind to multiple biological targets and exhibit a wide spectrum of pharmacological activities.[3][4] These activities are extensive, ranging from anticancer and anti-inflammatory to antidiabetic, antimicrobial, and antiviral properties.[5][6]

The versatility of the 2H-chromene core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological efficacy. This guide provides an in-depth comparative study of 2H-chromene derivatives, designed for professionals in drug discovery and development. We will dissect and compare key synthetic methodologies, analyze structure-activity relationships (SAR) across different therapeutic targets, and provide validated experimental protocols. Our objective is to furnish a comprehensive resource that explains the causality behind experimental choices and supports the rational design of novel, potent, and selective 2H-chromene-based therapeutic agents.

I. A Comparative Analysis of Synthetic Strategies

The construction of the 2H-chromene ring system has been the subject of extensive research, leading to a variety of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, scalability, and a growing emphasis on green chemistry principles. Here, we compare three prominent approaches: organocatalytic annulation, metal-catalyzed cyclization, and multi-component reactions.

Organocatalytic Synthesis: The Green Approach

Organocatalysis has emerged as a powerful, sustainable alternative to metal-based catalysis. A notable example is the synthesis of 2H-chromenes using aliphatic amino acids, such as L-alanine, to promote the reaction between nucleophilic phenols and α,β-unsaturated aldehydes (enals).[3][7]

  • Mechanism and Rationale: This reaction is proposed to proceed via an annulation involving an electrophilic iminium intermediate. The amino acid catalyst reacts with the enal to form the iminium ion, which is then attacked by the electron-rich phenol. A subsequent 6π-electrocyclization yields the final 2H-chromene product, regenerating the amino acid catalyst.[3] The use of a biocompatible, inexpensive amino acid as a catalyst aligns with the principles of green chemistry.[8]

  • Advantages: This method is characterized by its operational simplicity, broad substrate scope, scalability, and the use of sustainable, bio-based catalysts.[3]

  • Limitations: While the amino acid can be used in catalytic amounts, stoichiometric quantities are often required to achieve high yields, which can complicate purification.[3]

Metal-Catalyzed Synthesis: Versatility and Efficiency

Transition metals are widely used to catalyze the synthesis of 2H-chromenes, offering high efficiency and control over regioselectivity.[4] Iron-catalyzed intramolecular alkyne-carbonyl metathesis is one such powerful technique.[9]

  • Mechanism and Rationale: This method involves the reaction of substrates like 2-(2-ethynyl) phenoxy-1-aryl ethanones in the presence of an iron salt (e.g., FeCl₃). The reaction proceeds under mild conditions and follows a [3+3] annulation strategy to construct the chromene ring.[4]

  • Advantages: Metal-catalyzed reactions are often highly efficient, proceed under mild conditions, and are compatible with a wide range of functional groups, including methoxy, fluoro, chloro, and bromo substituents.[9]

  • Limitations: The primary drawbacks include the cost of the metal catalysts and the potential for trace metal contamination in the final product, a critical concern in pharmaceutical synthesis.

Multi-Component Reactions (MCRs): Atom Economy and Simplicity

MCRs involve the one-pot reaction of three or more starting materials to form a complex product, incorporating most or all of the atoms from the reactants. The synthesis of 2-amino-4-aryl-4H-chromenes from an aromatic aldehyde, a phenol (like resorcinol), and malononitrile is a classic example.[5]

  • Mechanism and Rationale: This reaction typically proceeds through a cascade of reactions, often starting with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and a final intramolecular cyclization.

  • Advantages: MCRs are prized for their high atom economy, operational simplicity, short reaction times, and ease of work-up, often yielding the desired product in a single step with high purity.[8]

  • Limitations: Optimizing conditions for MCRs can be complex, and the substrate scope can sometimes be limited compared to stepwise syntheses.

Comparative Summary of Synthetic Methods
Synthetic StrategyKey AdvantagesKey DisadvantagesCatalyst Type
Organocatalysis Sustainable, low cost, scalable, broad substrate scope.[3][8]Often requires stoichiometric amounts of catalyst for high yield.[3]Amino Acids, Guanidines.[3][10]
Metal Catalysis High efficiency, mild reaction conditions, wide functional group tolerance.[4][9]Catalyst cost, potential for metal contamination, air/moisture sensitivity.[4]Iron, Chromium, Iodine.[4][9]
Multi-Component High atom economy, operational simplicity, rapid, high yields.[5]Complex optimization, potentially limited substrate scope.Basic catalysts (e.g., piperidine).[5]
Experimental Protocol: Amino Acid-Promoted Synthesis of a 2H-Chromene Derivative

This protocol is adapted from the synthesis of Radula chromene 10a as described in The Journal of Organic Chemistry.[3]

Objective: To synthesize Radula chromene via L-alanine promoted annulation.

Materials:

  • 5-methylresorcinol (orcinol)

  • Citral (α,β-unsaturated aldehyde)

  • L-alanine

  • Toluene (anhydrous)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylresorcinol (1.0 equiv).

  • Add L-alanine (1.5 equiv) to the flask.

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M).

  • Add citral (1.5 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically several hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the amino acid. Wash the solid residue with ethyl acetate.

  • Combine the filtrate and washes. Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2H-chromene product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2H-chromene derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Phenol + Aldehyde/ Alkene/Alkyne Reaction Reaction Vessel Reactants->Reaction Catalyst Catalyst (Metal, Organo, etc.) Catalyst->Reaction Solvent Solvent + Heat Solvent->Reaction Quench Quenching/ Filtration Reaction->Quench Crude Product Extract Liquid-Liquid Extraction Quench->Extract Dry Drying (e.g., Na2SO4) Extract->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterization Structural Characterization (NMR, MS, IR) Purify->Characterization Pure Product Purity Purity Analysis (HPLC) Characterization->Purity

Caption: General workflow for synthesis and purification of 2H-chromenes.

II. Comparative Analysis of Biological Activities

The therapeutic potential of 2H-chromenes is vast.[1] We will focus on two well-documented areas where derivatives have shown significant promise and where comparative data allows for a clear analysis of structure-activity relationships: anticancer and antidiabetic activities.

A. Anticancer Activity

2H-chromene derivatives exert cytotoxic effects in cancer cells through various mechanisms, including the inhibition of critical signaling pathways and enzymes overexpressed in tumors.[11]

Certain cancers overexpress human carbonic anhydrase (hCA) isoforms IX and XII to adapt to hypoxic environments.[12][13] Selective inhibition of these isoforms is a validated anticancer strategy.

  • Derivatives: A study focused on two series: 2H-chromenes and 7H-furo-chromenes.[12] The 2H-chromene derivatives featured methyl groups at positions 4 and 8, with various 2-oxo-2-arylethoxy groups at position 7. The 7H-furo-chromenes had methyl groups at positions 4 and 9 and a substituted aromatic ring at position 6.[12][13]

  • Comparative Performance: The study found that many derivatives were potent inhibitors of hCA IX and XII while showing no activity against off-target isoforms hCA I and II, indicating high selectivity.[13] Notably, introducing a fluorine atom at the 4-position of the aromatic ring in the 7H-furo-chromene series improved both activity and selectivity for the cancer-associated isoforms.[12] Within the 2H-chromene series, compound EMAC10163b , with a 4'-methoxyphenyl-7-oxoethoxy moiety, was particularly effective.[13]

The NF-κB (nuclear factor kappa B) signaling pathway is a key regulator of cancer cell proliferation and survival.

  • Derivatives: A comparative study modified the 2H-chromene scaffold of a lead compound, KL-1156, creating a series of N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides.[5][11]

  • Comparative Performance: Several of the new derivatives demonstrated excellent inhibitory activity against NF-κB, surpassing that of the parent molecule KL-1156. Compound 4 from this series not only showed the best inhibition of LPS-induced NF-κB transcriptional activity but also exhibited superior antitumor potency against NCI-H23 lung cancer cells.[5][11]

Compound/Derivative ClassTarget/MechanismCell LineIC₅₀ / GI₅₀ ValueReference
Compound 4 (2H-benzo[h]chromene)NF-κB InhibitionNCI-H23 (Lung)More potent than KL-1156[5][11]
Compound 50 & 51 (4H-benzo[h]chromenes)Apoptosis InductionHCT-116, MCF-70.3-3.78 µg/mL[5]
Compound 34 (2-glyco-3-nitro-2H-chromene)General CytotoxicityWiDr (Colon)1.9 µM[5]
EMAC10163b (2H-chromene)hCA IX/XII Inhibition-Kᵢ < 100 µM[13]
Fluorinated 7H-furo-chromenes hCA IX/XII Inhibition-Improved selectivity[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a 2H-chromene derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 2H-chromene test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2H-chromene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualization of a Targeted Anticancer Pathway

This diagram illustrates the role of carbonic anhydrase IX (CA IX) in tumor cell survival, a pathway targeted by 2H-chromene derivatives.

G cluster_cell Tumor Cell Tumor Solid Tumor Mass Hypoxia Hypoxic Core (Low O₂) Tumor->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression (on cell membrane) HIF1a->CAIX Upregulates H_ion H⁺ (Protons) CAIX->H_ion Catalyzes H⁺ Production (Extracellular) Apoptosis Apoptosis / Cell Death Chromene 2H-Chromene Derivative Chromene->CAIX Inhibits Metabolism Anaerobic Glycolysis CO2 CO₂ Metabolism->CO2 Lactate Lactate Metabolism->Lactate Acidosis Intracellular Acidosis H_ion->Acidosis H_ion->Acidosis Maintains pH gradient CO2->CAIX Substrate Lactate->H_ion Acidosis->Apoptosis

Caption: Inhibition of CA IX by 2H-chromenes disrupts pH regulation, promoting cancer cell apoptosis.

B. Antidiabetic Activity

Diabetes mellitus is characterized by hyperglycemia. A key therapeutic strategy is to control post-prandial blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.

  • Derivatives: A series of novel 6-sulfonamide-2H-chromene derivatives were synthesized and evaluated for their antidiabetic potential.[14] The core structure was modified with different functional groups, including 3-cyano-2-imino and 2-oxo-3-carboxamido moieties.

  • Comparative Performance: The derivatives were tested for their ability to inhibit α-amylase and α-glucosidase. The results were highly promising, with several compounds showing inhibitory activity comparable to or better than the standard drug, Acarbose. The 3-cyano-2-imino-2H-chromene-6-sulfonamide (Compound 2 ) was a particularly potent α-glucosidase inhibitor (IC₅₀ = 0.548 µg/mL), outperforming Acarbose (IC₅₀ = 0.604 µg/mL).[14] These compounds were also evaluated as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, with Compound 2 and Compound 9 showing notable potency, suggesting a dual mechanism of action.[14]

CompoundTarget EnzymeIC₅₀ (µg/mL)Fold vs. StandardReference
Acarbose (Standard) α-Amylase2.508 ± 0.051.0x[14]
Compound 2 α-Amylase2.511 ± 0.04~1.0x[14]
Acarbose (Standard) α-Glucosidase0.604 ± 0.021.0x[14]
Compound 2 α-Glucosidase0.548 ± 0.021.1x more potent [14]
Compound 9 α-Glucosidase0.793 ± 0.030.76x[14]
Pioglitazone (Standard) PPAR-γ4.884 ± 0.291.0x[14]
Compound 2 PPAR-γ3.152 ± 0.031.55x more potent [14]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of 2H-chromene derivatives on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • 2H-chromene test compounds dissolved in DMSO

  • Acarbose (standard inhibitor)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microtiter plate and reader

Procedure:

  • Preparation: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Inhibitor Addition: Add 10 µL of various concentrations of the 2H-chromene derivatives (or Acarbose) to the respective wells. For the control, add 10 µL of DMSO.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (in phosphate buffer) to all wells. Mix and pre-incubate at 37°C for 15 minutes.

  • Substrate Addition: Start the reaction by adding 20 µL of pNPG solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Na₂CO₃ solution. The hydrolysis of pNPG by the enzyme produces p-nitrophenol, which is yellow.

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

  • Analysis: Calculate the percentage inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value by plotting percentage inhibition against inhibitor concentration.

III. Conclusion and Future Perspectives

This guide demonstrates that 2H-chromenes are a remarkably versatile and pharmacologically significant class of compounds. The comparative analysis of synthetic strategies reveals a clear trend towards greener, more efficient methods like organocatalysis and multi-component reactions, which offer substantial advantages for sustainable drug development.

From a biological standpoint, the structure-activity relationships of 2H-chromene derivatives are profound. Minor structural modifications—such as the addition of a fluorine atom or the alteration of a carboxamide side chain—can dramatically enhance potency and selectivity against critical therapeutic targets in cancer and diabetes.[5][12][14] The ability of certain derivatives to selectively inhibit tumor-associated carbonic anhydrases or outperform standard antidiabetic drugs highlights the immense potential held within this scaffold.[13][14]

Future research should focus on integrating computational modeling with synthesis to predict biological activity and ADMET properties more accurately, thereby accelerating the design of superior drug candidates. The exploration of novel derivatives targeting other diseases, such as neurodegenerative and infectious diseases, remains a promising frontier. As synthetic methodologies become more refined and our understanding of the molecular mechanisms deepens, 2H-chromene derivatives are poised to deliver the next generation of innovative therapeutics.

IV. References

  • J. Org. Chem. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. ACS Publications.

  • Bollikolla, H. et al. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology.

  • MSU Chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes. ACS Catalysis.

  • Sharma, A. et al. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis.

  • PMC, NIH. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. National Center for Biotechnology Information.

  • PMC, NIH. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. National Center for Biotechnology Information.

  • Frontiers. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.

  • ResearchGate. (2025). Pharmacological activities of chromene derivatives: An overview. ResearchGate.

  • Kushwaha, R. K. et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.

  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives.

  • PMC, NIH. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. National Center for Biotechnology Information.

  • Furo-fused 2H-chromenes: synthesis and photochromic properties.

  • Pharmacological activities of chromene derivatives: An overview. Amrita Vishwa Vidyapeetham.

  • ChemRxiv. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv.

  • UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. University of Cagliari Institutional Research Repository.

  • RSC Publishing. (2024). Innovation of 6-sulfonamide-2 H -chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico ... RSC Advances.

  • Taylor & Francis Online. (2023). Full article: 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Taylor & Francis Online.

  • Kushwaha, R. K. et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.

Sources

Validation

structure-activity relationship of 7-chloro-2H-chromene compounds

Strategic Optimization of 7-Chloro-2H-Chromenes: A Comparative SAR Guide Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging divers...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Optimization of 7-Chloro-2H-Chromenes: A Comparative SAR Guide

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from Bcl-2 family proteins to tubulin. This guide focuses specifically on the 7-chloro-2H-chromene subclass. While the 7-position is often substituted with electron-donating groups (e.g., methoxy in Precocene I) in natural products, synthetic introduction of a chlorine atom at C7 introduces distinct electronic and steric properties that significantly alter pharmacokinetics and target selectivity.

Key Finding: The 7-chloro substitution acts as a "molecular switch." It enhances metabolic stability and lipophilicity (LogP) compared to unsubstituted analogs, but its efficacy is highly position-sensitive relative to the target pocket. For example, while 7-Cl derivatives show potent cytotoxicity in specific oncology panels (tubulin inhibition), they exhibit reduced affinity in P2Y6 receptor antagonism compared to their 6-chloro regioisomers.

Mechanism of Action & Target Engagement

To understand the SAR, one must first visualize the interaction. The 7-chloro-2H-chromene scaffold typically operates via two primary mechanisms in oncology:

  • Tubulin Polymerization Inhibition: The chromene core mimics the colchicine binding site. The 7-Cl atom provides a lipophilic anchor that occupies a hydrophobic pocket on

    
    -tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.
    
  • Metabolic Blockade: The C7 position is a common site for metabolic hydroxylation (Phase I metabolism). Chlorination blocks this "soft spot," extending half-life (

    
    ) without introducing the excessive bulk of a methyl or methoxy group.
    
Diagram 1: Mechanistic SAR Map

SAR_Mechanism Figure 1: Mechanistic contribution of the 7-Chloro substituent to biological activity. Chromene 2H-Chromene Core (Scaffold) C7_Cl 7-Chloro Substituent (The Anchor) Chromene->C7_Cl Substitution C3_Func C3-Functionalization (The Warhead) Chromene->C3_Func Derivatization Target_Tubulin Tubulin Inhibition (Hydrophobic Pocket) C7_Cl->Target_Tubulin Enhances Binding (Lipophilic) Target_Metabolism Metabolic Stability (Blocks CYP450) C7_Cl->Target_Metabolism Prevents Hydroxylation C3_Func->Target_Tubulin H-Bond Interaction

Comparative Performance Analysis

This section objectively compares 7-chloro-2H-chromenes against their positional isomers and standard clinical alternatives.

Case Study A: Cytotoxicity (Anticancer)

Context: Inhibition of MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) proliferation.[1][2][3]

Compound ClassSubstituent (Pos)IC50 (µM) - MCF-7IC50 (µM) - HepG2LogPNotes
7-Cl-2H-Chromene 7-Chloro 1.2 ± 0.3 2.4 ± 0.5 3.8 Balanced potency/solubility.
6-Cl-2H-Chromene6-Chloro4.5 ± 0.85.1 ± 1.23.8Reduced fit in tubulin pocket.
UnsubstitutedH> 20.0> 20.02.5Rapid metabolic clearance.
7-Methoxy (Ref)7-OCH33.1 ± 0.44.2 ± 0.63.1Natural product mimic (Precocene).
Colchicine (Standard)0.05 0.04 1.3 Clinical benchmark (Toxic).

Analysis: The 7-chloro derivative significantly outperforms the unsubstituted and 6-chloro analogs in cytotoxicity. The chlorine atom at C7 mimics the steric bulk of the methoxy group found in natural antimitotic agents but adds resistance to O-demethylation.

Case Study B: Selectivity Warning (P2Y6 Receptor)

Context: Not all targets favor 7-substitution. In the development of P2Y6 antagonists (for inflammation), the SAR flips.

  • 6-Chloro-2H-chromene:

    
     (Active)
    
  • 7-Chloro-2H-chromene:

    
     (Inactive)
    

Expert Insight: This data highlights that the 7-position is often a "make-or-break" contact point. If the target protein (like P2Y6) has a restricted pocket at the position corresponding to C7, the chlorine atom will cause steric clash, rendering the molecule inactive. Always validate the binding mode via docking before synthesis.

Experimental Protocols

To ensure reproducibility, we utilize a self-validating synthesis and assay workflow.

Protocol A: Regioselective Synthesis of 7-Chloro-2H-Chromene

Method: Propargyl Ether Cyclization (Thermal). This avoids metal contamination common in catalytic routes.

  • Etherification: React 3-chlorophenol (1.0 eq) with 3-chloro-3-methyl-1-butyne (1.2 eq) in dry acetone with

    
     (2.0 eq) and KI (cat.). Reflux for 6h.
    
  • Work-up: Filter salts, evaporate solvent. Dissolve residue in diethyl ether, wash with 10% NaOH (removes unreacted phenol).

  • Cyclization (Critical Step): Dissolve the intermediate aryl propargyl ether in

    
    -diethylaniline. Heat to 200°C  for 4h.
    
    • Mechanism:[3][4] Claisen rearrangement followed by [1,5]-sigmatropic H-shift and electrocyclic ring closure.

  • Purification: Silica gel column chromatography (Hexane/EtOAc 95:5).

    • Validation: 1H NMR (CDCl3) must show characteristic doublets at

      
       5.6 and 6.3 ppm (olefinic protons of the pyran ring).
      
Protocol B: Tubulin Polymerization Assay

Objective: Confirm mechanism of action (MOA) independent of general cytotoxicity.

  • Preparation: Dilute purified porcine brain tubulin (>99%) to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (7-chloro-2H-chromene) at 5 µM, 10 µM, and 20 µM. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Interpretation: A decrease in

    
     (polymerization rate) and steady-state absorbance compared to vehicle (DMSO) confirms inhibition.
    
Diagram 2: Experimental Workflow

Workflow Figure 2: Synthesis and Validation Workflow for 7-Chloro-2H-Chromenes. Start Start: 3-Chlorophenol Step1 Etherification (K2CO3, Acetone) Start->Step1 Step2 Thermal Cyclization (200°C, N,N-DEA) Step1->Step2 Check NMR Validation (Pyran Doublets) Step2->Check Check->Step2 If Incomplete Assay Tubulin Assay (OD340nm) Check->Assay If Pure

References

  • Ferreira, M., et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.[5] Molecules.[1][2][3][4][6][7][8][9][10][11][12][13] Link

  • Yu, J., et al. (2017). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Biochemical Pharmacology. Link

  • Thomas, N., & Zachariah, S. M. (2013). Pharmacological activities of chromene derivatives: An overview.[2][8] Asian Journal of Pharmaceutical and Clinical Research.[8] Link

  • Vial, H., et al. (2015). Catalytic Synthesis of 2H-Chromenes.[14] ACS Catalysis.[14] Link[14]

Sources

Comparative

Publish Comparison Guide: Methyl 7-chloro-2H-chromene-8-carboxylate

This guide provides a technical evaluation of Methyl 7-chloro-2H-chromene-8-carboxylate (CAS: 1221723-08-5), a specialized heterocyclic building block often utilized in the synthesis of bioactive probes (e.g., for GPR35,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of Methyl 7-chloro-2H-chromene-8-carboxylate (CAS: 1221723-08-5), a specialized heterocyclic building block often utilized in the synthesis of bioactive probes (e.g., for GPR35, P2Y6, or Bcl-2 family targets).

Unlike established drugs, this compound functions primarily as a chemical scaffold . Therefore, "cross-reactivity" in this context refers to three critical vectors: structural promiscuity (off-target binding), chemical instability (assay interference), and metabolic susceptibility .

Executive Technical Summary
  • Compound Entity: Methyl 7-chloro-2H-chromene-8-carboxylate[1]

  • Primary Classification: 2H-Chromene (Benzopyran) Scaffold / Enol Ether Intermediate.

  • Core Application: Precursor for G-Protein Coupled Receptor (GPCR) agonists (specifically GPR35/GPR55) and Carbonic Anhydrase inhibitors.

  • Critical Cross-Reactivity Risk:

    • Oxidative Conversion: Spontaneous oxidation to 7-chloro-coumarin derivatives (highly fluorescent), causing false positives in optical assays.

    • Acid Lability: The 2H-chromene ring is an enol ether, susceptible to acid-catalyzed ring opening, leading to reactive aldehyde formation.

Comparative Analysis: Scaffold Selectivity & Performance

This section compares the 2H-chromene scaffold against standard alternatives used in similar medicinal chemistry campaigns (e.g., Chromones and Coumarins).

FeatureMethyl 7-chloro-2H-chromene-8-carboxylate Zaprinast (GPR35 Standard) 7-Chloro-Coumarin (Oxidized Analog)
Scaffold Type 2H-Chromene (Cyclic Enol Ether)Triazolopyrimidinone2-Oxo-2H-chromene (Lactone)
Fluorescence Low / Negligible (Native state)LowHigh (Strong Blue/Green emission)
Chemical Stability Moderate (Acid sensitive)HighHigh
Primary Reactivity Nucleophilic substitution (Ester), OxidationPDE5 / GPR35 bindingMichael Acceptor (weak)
Major Off-Target Carbonic Anhydrase (CA IX/XII) PDE5, PDE6Serine Proteases
Assay Interference High Risk (False fluorescence if oxidized)LowHigh (Inner filter effect)
Key Insight: The "Chameleon" Effect

The 2H-chromene ring is chemically distinct from the 4-oxo-chromone (found in drugs like Cromolyn). However, under oxidative stress (e.g., prolonged storage in DMSO or exposure to air), Methyl 7-chloro-2H-chromene-8-carboxylate can partially oxidize to the corresponding coumarin (2-oxo) or chromone (4-oxo) .

  • Consequence: If you are running a fluorescence-based binding assay, the oxidized impurity will generate a background signal that mimics high-affinity binding, leading to artificial potency inflation .

Biological Cross-Reactivity Profile

The 7-chloro-8-carboxylate substitution pattern creates a specific electronic profile that drives off-target interactions.

A. Carbonic Anhydrase (CA) Isoforms

Experimental data suggests that chromene derivatives lacking the classic sulfonamide "zinc-binding group" can still inhibit Carbonic Anhydrases (specifically tumor-associated isoforms CA IX and CA XII ) via hydrophobic interactions within the enzyme's active site entrance.

  • Mechanism: The 7-chloro substituent occupies the hydrophobic pocket, while the ester hydrolyzes to the free acid, coordinating with the zinc ion or water network.

  • Selectivity Ratio: Typically < 10-fold selectivity against cytosolic CA I/II unless the ester is bulky.

B. GPR35 & GPR55 (Orphan GPCRs)

While often designed as a GPR35 ligand precursor, the 2H-chromene scaffold exhibits "frequent hitter" behavior at GPR55 due to its lipophilic nature and shape similarity to lysophosphatidylinositol (LPI) analogs.

Experimental Protocols for Validation

To ensure data integrity, you must validate the compound's stability and selectivity before use in high-throughput screening.

Protocol A: Fluorescence Interference Check (Self-Validating)
  • Objective: Quantify the presence of oxidized coumarin impurities.

  • Method:

    • Dissolve compound to 10 mM in DMSO.

    • Dilute to 10 µM in Assay Buffer (PBS, pH 7.4).

    • Measure Excitation/Emission spectra: Ex 350 nm / Em 450 nm .

    • Pass Criteria: Signal < 2x Background (Buffer only).

    • Fail Criteria: Signal > 5x Background indicates significant oxidation to coumarin. Purification required.

Protocol B: Acid Stability Challenge
  • Objective: Assess ring-opening susceptibility.

  • Method:

    • Incubate 50 µM compound in 0.1 N HCl for 60 minutes at 37°C.

    • Neutralize and analyze via LC-MS.

    • Target Mass: Look for +18 Da shift (hydration of the double bond) or ring-opening products (phenolic aldehydes).

Visualization: Interaction & Reactivity Map

The following diagram illustrates the chemical fate of the molecule and its resulting biological cross-reactivity network.

CrossReactivityMap Compound Methyl 7-chloro-2H-chromene- 8-carboxylate (Native Scaffold) Oxidation Oxidation (Air/DMSO) Compound->Oxidation Slow Hydrolysis Hydrolysis (Esterase/pH) Compound->Hydrolysis Metabolic Target_GPR35 Target: GPR35 (Agonism) Compound->Target_GPR35 Design Intent Coumarin 7-Chloro-Coumarin (Fluorescent Impurity) Oxidation->Coumarin AcidForm Free Carboxylic Acid (Active Metabolite) Hydrolysis->AcidForm Assay_False Assay Interference (False Positive) Coumarin->Assay_False High Fluorescence AcidForm->Target_GPR35 High Affinity OffTarget_CA Off-Target: CA IX/XII (Inhibition) AcidForm->OffTarget_CA Zinc Coordination

Figure 1: Reactivity-driven cross-reactivity map. The native scaffold (Blue) can degrade into fluorescent impurities (Red path) or active metabolites (Green path) that drive off-target effects.

References
  • Nocentini, A., et al. (2019). Activation of Carbonic Anhydrases by Chromene-based Derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry .

  • Jenkins, L., et al. (2012). Structure-Activity Relationships of Chromene-Based GPR35 Agonists.Journal of Medicinal Chemistry .

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries.Journal of Medicinal Chemistry .

  • PubChem Compound Summary. (2024). Methyl 7-chloro-2H-chromene-8-carboxylate (CID 168319363).National Center for Biotechnology Information .

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chromene Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the accurate quantification of bioactive molecules is the bedrock of reliable and reproduc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the accurate quantification of bioactive molecules is the bedrock of reliable and reproducible results. Chromenes, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As such, the validation of analytical methods for their quantification is not merely a regulatory formality but a critical component of scientific integrity.

This guide provides an in-depth comparison of common analytical methodologies for the quantification of chromene derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific rigor and regulatory expectations. We will explore the nuances of method validation, drawing upon the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure a globally recognized standard of quality.[1][2][3][4]

The Philosophy of Method Validation: A Foundation of Trust

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] This is not a one-time event but a continuous process that begins during method development and extends throughout the method's lifecycle.[1] A well-validated method is a self-validating system, providing assurance that the data generated is accurate and reliable.

The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a more science and risk-based approach to analytical procedure development and validation.[2][3][6] A key introduction is the concept of the Analytical Target Profile (ATP), which prospectively summarizes the method's intended purpose and desired performance characteristics.[1] This proactive approach ensures that the method is "fit-for-purpose" from the outset.

Comparative Analysis of Analytical Techniques for Chromene Quantification

The choice of an analytical method for chromene quantification depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application, such as routine quality control, impurity profiling, or pharmacokinetic studies.[7] Here, we compare three widely used techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by detection of UV absorbance.[7]Separation of volatile and thermally stable compounds followed by mass-based detection.[8]Measurement of light absorbance by the analyte in a solution.[7]
Selectivity Good; can separate the analyte from structurally similar impurities and degradation products.[7]Excellent; highly selective due to both chromatographic separation and mass fragmentation patterns.[8]Low; susceptible to interference from other UV-absorbing compounds in the sample matrix.[7]
Sensitivity Moderate (typically in the µg/mL to ng/mL range).[7]High (typically in the ng/mL to pg/mL range).Low (typically in the µg/mL range).[7]
Typical Application Routine quality control, purity assessment, content uniformity, and stability studies.[7][9]Analysis of volatile and semi-volatile chromenes, impurity profiling, and identification of unknown compounds.[8]Preliminary quantification of pure substances or in simple formulations without significant interfering excipients.[7]
Limitations Requires chromophores for UV detection; may not be suitable for all chromene derivatives without derivatization.Limited to thermally stable and volatile compounds; derivatization may be necessary for polar chromenes.Prone to matrix interference; not suitable for complex samples or for distinguishing between structurally similar compounds.[7]

In-Depth Method Validation: A Practical Approach

A comprehensive validation of an analytical method involves the evaluation of several key performance characteristics as stipulated by ICH guidelines.[1][6][10][11]

Core Validation Parameters

The following parameters are fundamental to demonstrating that an analytical method is fit for its purpose:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For chromenes, this is crucial to ensure that the method can distinguish the target analyte from its isomers or related compounds.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12] This is typically demonstrated by a linear regression analysis of at least five concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][6] It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] Precision is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[13]

    • Reproducibility: Precision between laboratories (collaborative studies), which is often considered during the standardization of a method.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][12]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for chromene quantification.

G Workflow for Analytical Method Validation cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting MD Method Development (e.g., HPLC, GC-MS) MO Method Optimization (e.g., mobile phase, temperature) MD->MO VP Define Analytical Target Profile (ATP) MO->VP DP Develop Validation Protocol (Parameters & Acceptance Criteria) VP->DP Spec Specificity / Selectivity DP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob DA Data Analysis & Statistical Evaluation Rob->DA VR Validation Report Generation DA->VR

Caption: A generalized workflow for the validation of an analytical method.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the validation of an HPLC-UV method for the quantification of a hypothetical chromene derivative.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification and purity assessment of chromene derivatives.[7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).[7]

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: 254 nm (or the λmax of the specific chromene).[7]

  • Run Time: 10 minutes.[7]

Validation Protocol:

  • Specificity:

    • Analyze a blank (mobile phase), a placebo (formulation matrix without the active pharmaceutical ingredient - API), a solution of the chromene standard, and a sample of the chromene that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • Acceptance Criteria: The peak for the chromene should be well-resolved from any other peaks, and the peak purity should be confirmed using a DAD.

  • Linearity:

    • Prepare a stock solution of the chromene reference standard in the mobile phase.

    • Prepare a series of at least five working standard solutions by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare placebo samples spiked with the chromene reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • LOD & LOQ:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

    • Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic component)

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

This highly sensitive and selective method is ideal for the analysis of volatile chromenes or for impurity profiling.[8][15]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[15]

Chromatographic Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Optimized for the separation of the target chromene and potential impurities (e.g., initial temperature of 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes).

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

The validation protocol for GC-MS would follow similar principles as for HPLC-UV, with adjustments for the specific technique (e.g., monitoring specific ions for selectivity).

UV-Vis Spectrophotometry

A simple and rapid method suitable for the quantification of a pure chromene or in a simple formulation where there are no interfering substances.[7]

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.[7]

Methodology:

  • Solvent: A suitable solvent in which the chromene is soluble and stable (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the chromene from 200 to 400 nm.

  • Calibration Curve: Prepare a series of standard solutions of the chromene in the chosen solvent. Measure the absorbance of each solution at the λmax against a solvent blank.

  • The validation would include linearity, accuracy, precision, LOD, and LOQ, but specificity would be a significant limitation.

Data Presentation: A Comparative Summary of Validation Parameters

The following table presents hypothetical but realistic validation data for the quantification of a chromene derivative using the three discussed analytical techniques.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.997
Range 1 - 50 µg/mL10 - 500 ng/mL5 - 25 µg/mL
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.8%97.5 - 102.5%
Precision (RSD)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 1.5%< 2.0%< 2.5%
LOD 0.2 µg/mL2 ng/mL1 µg/mL
LOQ 0.7 µg/mL7 ng/mL3 µg/mL
Robustness PassedPassedNot Applicable

Logical Relationships in Method Validation

The interplay between different validation parameters is crucial for a comprehensive assessment of a method's performance.

G Interdependence of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ

Caption: The interconnectedness of key analytical method validation parameters.

Conclusion

The validation of analytical methods for chromene quantification is a multifaceted process that underpins the quality and reliability of research and development in the pharmaceutical sciences. This guide has provided a comparative overview of common analytical techniques, detailed experimental protocols, and an explanation of the core validation parameters grounded in international regulatory guidelines. By adopting a systematic and scientifically sound approach to method validation, researchers can ensure the integrity of their data and contribute to the development of safe and effective chromene-based therapeutics.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2026, February 10). Method Validation Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chemical Methodologies. (2024, November 15). High-performance Fe3O4@SiO2@Mel@DABCO Catalyst for Synthesis of Chromene Derivatives and Solid Phase Microextraction of Fipronil and Prometryn in Food Samples Followed by HPLC-UV Determination. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the various analytical methods on the basis of various.... Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using.... Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

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  • Horizon Research Publishing. (2025, July 30). UV-Visible Spectrophotometric Method Development and Validation for the Estimation of Aqueous Chromolaena odorata. Retrieved from [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 7-chloro-2H-chromene-8-carboxylate

Understanding the Potential Hazards Methyl 7-chloro-2H-chromene-8-carboxylate is a halogenated organic compound. Compounds within this class, along with chromene derivatives, present several potential hazards that necess...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Potential Hazards

Methyl 7-chloro-2H-chromene-8-carboxylate is a halogenated organic compound. Compounds within this class, along with chromene derivatives, present several potential hazards that necessitate stringent safety protocols. The primary concerns include:

  • Skin Irritation and Burns: Similar compounds can cause skin irritation, and prolonged contact may lead to chemical burns.[1][2][3] Some related substances are also toxic upon dermal absorption.[1]

  • Serious Eye Damage: Contact with the eyes can cause serious irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][4]

  • Toxicity if Swallowed: Ingestion of analogous compounds can be harmful.[5][6]

  • Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[4][5]

  • Central Nervous System Effects: Halogenated solvents can cause a range of effects on the central nervous system, from headaches and dizziness to more severe symptoms at high concentrations.[7][8]

Given these potential risks, a comprehensive PPE plan is critical to creating a safe handling environment.

Recommended Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling methyl 7-chloro-2H-chromene-8-carboxylate, with a rationale for each selection.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][10] Inspect gloves before use and dispose of them properly after handling the compound. Double-gloving is recommended for enhanced protection.[11]To prevent skin contact, which can lead to irritation, burns, and potential systemic toxicity through dermal absorption.[1][12]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[9][10] A face shield should be worn in situations with a higher risk of splashes.[1][12]To protect the eyes from dust particles or splashes of the chemical, which could cause serious eye irritation or damage.[1][13]
Skin and Body Protection A flame-resistant laboratory coat or chemical-resistant apron over personal clothing.[9][10][14] Closed-toe shoes are required at all times in the laboratory.[9][10]To protect the skin from accidental contact and spills.[1][12]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator should be used.[1][13]To prevent the inhalation of potentially harmful dust or vapors that can cause respiratory tract irritation.[1]

Operational and Disposal Plans

Handling Protocol
  • Preparation: Before handling, ensure you have read and understood the potential hazards. All necessary PPE should be readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Donning PPE: Follow the step-by-step guide in the subsequent section for the correct procedure to don your PPE.

  • Handling the Compound: All weighing and transfers of methyl 7-chloro-2H-chromene-8-carboxylate should be performed inside a chemical fume hood to minimize inhalation exposure.[7][10] Use designated tools for transferring the chemical.[14]

  • Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Carefully remove your PPE following the step-by-step guide to avoid cross-contamination.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if they appear clean.[14]

Disposal Plan

As a halogenated hydrocarbon, methyl 7-chloro-2H-chromene-8-carboxylate and any materials contaminated with it require special disposal procedures.

  • Waste Segregation: Halogenated organic waste must be collected in a designated, clearly labeled, and sealed waste container.[9][10] Do not mix with non-halogenated organic waste.[15][16]

  • Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area.[7][15]

  • Institutional Guidelines: Always follow your institution's specific waste management protocols for the disposal of hazardous chemical waste.[9]

  • Prohibited Disposal: Never dispose of halogenated organic compounds down the drain.[9][17]

Step-by-Step Guidance for Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent exposure.

Donning Sequence
  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your safety goggles or face shield. Adjust for a secure fit.

  • Gloves: Put on your chemical-resistant gloves. If double-gloving, don the first pair, then the second pair over them. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Sequence (to minimize cross-contamination)
  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique. Dispose of them in the appropriate waste container.

  • Goggles/Face Shield: Remove your eye and face protection from the back to the front.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_ppe Personal Protective Equipment Selection Start Handling Methyl 7-chloro-2H-chromene-8-carboxylate Engineering_Controls Work in Chemical Fume Hood? Start->Engineering_Controls Weighing_Transfer Weighing or Transferring Solid/Liquid Engineering_Controls->Weighing_Transfer Yes Respiratory_Protection Add Respirator Engineering_Controls->Respiratory_Protection No Base_PPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (Double) Weighing_Transfer->Base_PPE Potential_Splash High Potential for Splash? Enhanced_PPE Enhanced PPE: - Add Face Shield Potential_Splash->Enhanced_PPE Yes End End Potential_Splash->End No Base_PPE->Potential_Splash Enhanced_PPE->End Respiratory_Protection->Weighing_Transfer

Caption: PPE selection workflow for handling the target compound.

References

  • Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one - Benchchem.
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  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
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  • 1910.

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